Gne-477
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCGLXULFRAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032754-81-6 | |
| Record name | GNE-477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNE-477 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8LA9H0RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GNE-477: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-477 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[1][2][3][4] This deregulation often leads to uncontrolled cell growth, proliferation, survival, and metastasis. By simultaneously targeting both PI3K and mTOR, this compound offers a promising therapeutic strategy to counteract these oncogenic processes. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
The primary mechanism of action of this compound is the direct inhibition of PI3K and mTOR kinases.[1][2][3] This dual inhibition effectively shuts down the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular metabolism, growth, and survival.[5][6]
In numerous cancer cell lines, this compound has been shown to decrease the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes the inhibition of Akt phosphorylation at both Serine 473 and Threonine 308, as well as the dephosphorylation of mTORC1 substrates like p70S6K and S6 ribosomal protein.[5][6] The inactivation of this pathway ultimately leads to a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and the inhibition of cell migration and invasion.[1][5]
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays, including enzymatic assays and cell-based proliferation assays.
Table 1: Enzymatic Inhibition by this compound
| Target | Assay Type | IC50 / Kiapp (nM) |
| PI3Kα | Enzymatic | 4 |
| mTOR | Enzymatic | 21 |
Data sourced from Selleck Chemicals product page.[2]
Table 2: Cellular Proliferation Inhibition (IC50) by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 0.1535 |
| U251 | Glioblastoma | 0.4171 |
Data sourced from a study on glioblastoma cells.[1]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., U87, U251) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 1000 nM) for desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.
-
Chamber Coating: Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Gne-477 PI3K/mTOR pathway inhibition
An In-Depth Technical Guide to GNE-477: A Dual PI3K/mTOR Pathway Inhibitor
Introduction
This compound is a potent, small-molecule inhibitor that simultaneously targets two critical nodes in intracellular signaling: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3][4] this compound's dual inhibitory action offers a potential advantage over single-target agents by providing a more comprehensive blockade of this crucial signaling cascade.[5][6] This technical guide provides a detailed overview of this compound, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[1][7] Activated AKT proceeds to phosphorylate a multitude of substrates, including the TSC1/TSC2 complex, which relieves its inhibitory effect on mTOR Complex 1 (mTORC1).[7] Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[7][8]
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both PI3K and mTOR.[9][10][11] Studies have demonstrated that this compound effectively blocks the phosphorylation of key downstream components of the pathway, including AKT (at Ser473 and Thr308), the p85 regulatory subunit of PI3K, p70S6K1, and the ribosomal protein S6.[5][9][12][13] This comprehensive blockade leads to the suppression of cell growth, proliferation, and survival in cancer cells.[9][14]
Caption: PI3K/mTOR signaling pathway with points of inhibition by this compound.
Quantitative Data on Inhibitory Activity
This compound demonstrates potent inhibitory activity against both PI3K and mTOR in biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Parameter | Value |
| PI3Kα | IC₅₀ | 4 nM[10][11] |
| mTOR | Kᵢ | 21 nM[10][11] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| MCF7.1 | Breast Cancer | EC₅₀ | 0.143[10] |
| PC3 | Prostate Cancer | EC₅₀ | 0.174[10] |
| U87 | Glioblastoma | IC₅₀ | 0.1535[6] |
| U251 | Glioblastoma | IC₅₀ | 0.4171[6] |
| RCC1 | Renal Cell Carcinoma | IC₅₀ | ~0.01-0.1 (Dose-dependent)[14][15] |
EC₅₀: Half-maximal effective concentration.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose & Schedule | Outcome | Reference |
| PC3 | Prostate Cancer | 1 mg/kg, QD | Significant tumor growth inhibition | [10] |
| PC3 | Prostate Cancer | 20 mg/kg, QD | Tumor stasis | [10] |
| RCC1 | Renal Cell Carcinoma | 10 or 50 mg/kg, i.p., daily | Potent tumor growth inhibition | [14] |
| U87MG | Glioblastoma | Not specified | Significantly smaller tumor volume | [12] |
QD: Once daily. i.p.: Intraperitoneal.
Detailed Experimental Protocols
The characterization of this compound's activity involves a range of in vitro and in vivo assays.
Cell Viability Assay (CCK-8)
This assay determines the anti-proliferative effect of this compound.
-
Cell Seeding: Cancer cells (e.g., U87, U251) are seeded in 96-well plates at a density of approximately 5,000 cells per well.[12]
-
Treatment: After allowing cells to adhere and enter a logarithmic growth phase, they are treated with a range of this compound concentrations (e.g., 0 to 32 µM) for 24 to 48 hours.[12]
-
Detection: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation at 37°C for 1 hour.[12]
-
Analysis: The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls. The IC₅₀ value is then calculated.
Western Blot Analysis
This technique is used to measure the levels of key proteins and their phosphorylation status in the PI3K/mTOR pathway.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-S6, total S6).[9][12]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: A suspension of cancer cells (e.g., RCC1, U87MG) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[12][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[14]
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered, often via intraperitoneal injection, at specified doses and schedules (e.g., 10 or 50 mg/kg daily).[14]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[15]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
Cell Migration and Invasion Assays
-
Wound-Healing Assay: A scratch is made in a confluent monolayer of cells. The rate at which cells migrate to close the "wound" is monitored over time in the presence or absence of this compound.[12]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after a set period, comparing treated versus untreated cells.[12]
Apoptosis Assays
These methods determine if this compound induces programmed cell death.
-
TUNEL Staining: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-9, is measured in cell lysates following treatment with this compound.[15] An increase in activity indicates apoptosis induction.[15]
-
Mitochondrial Membrane Potential (JC-1 Staining): The JC-1 dye is used to assess changes in mitochondrial membrane potential, an early event in apoptosis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 14. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
GNE-477: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The document outlines quantitative solubility data, details experimental protocols for solubility determination, and illustrates the compound's mechanism of action through its signaling pathway.
This compound: An Overview
This compound is a small molecule inhibitor that targets two key nodes in a critical signaling pathway often dysregulated in cancer. It demonstrates potent inhibition of PI3Kα with an IC50 of 4 nM and mTOR with a Ki of 21 nM.[1][2] Its dual-inhibitor nature makes it a compound of significant interest in oncology research for its potential to overcome resistance mechanisms associated with single-target inhibitors. The antitumor effects of this compound have been observed in various cancer cell lines, including glioblastoma and renal cell carcinoma, where it has been shown to inhibit proliferation, migration, and invasion, as well as induce apoptosis.[3][4][5]
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This compound's solubility has been primarily characterized in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in preclinical research.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in DMSO. It is important to note that the use of fresh, non-hygroscopic DMSO is recommended, as moisture absorption can significantly reduce the solubility of the compound.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 16.67 | 33.03 | Requires sonication[1] |
| DMSO | 20 | 39.63 | Use fresh DMSO[2] |
| DMSO | 25 | 49.54 | Use fresh DMSO[2] |
Data on the solubility of this compound in other organic or aqueous solvents is not extensively reported in the reviewed literature.
Experimental Protocol for Solubility Determination
Determining the equilibrium solubility of a compound is fundamental for its characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of sparingly soluble compounds.[6][7]
Principle
The shake-flask method involves adding an excess amount of the solid compound to a specific solvent system. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Methodology
-
Preparation of Materials :
-
This compound solid powder.
-
Selected solvent (e.g., DMSO, phosphate-buffered saline at various pH levels).
-
Calibrated analytical balance.
-
Vials or flasks with secure caps.
-
A temperature-controlled orbital shaker or agitator.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm) to separate undissolved solid.
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument for concentration measurement.
-
-
Experimental Procedure :
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.[8][9]
-
After agitation, allow the samples to stand to let undissolved solids sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Perform the experiment in triplicate to ensure the reliability of the results.[10]
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by dually inhibiting PI3K and mTOR, two serine/threonine protein kinases that are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is hyperactivated, promoting malignant cell behavior.
By inhibiting PI3K, this compound prevents the phosphorylation of Akt. Simultaneously, its inhibition of mTOR (specifically both mTORC1 and mTORC2 complexes) blocks the phosphorylation of downstream effectors like p70S6K1 and S6 ribosomal protein.[4][5] This dual blockade effectively shuts down the entire PI3K/Akt/mTOR cascade, leading to potent antitumor activity.[4]
Caption: this compound Inhibition of the PI3K/Akt/mTOR Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
GNE-477: A Comprehensive Technical Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-477 is a potent, orally bioavailable small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), key components of a critical signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action and preclinical efficacy. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.
Discovery and Rationale
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound was developed as a dual inhibitor to simultaneously block two key nodes in this pathway, PI3K and mTOR, with the rationale that this could lead to a more profound and durable anti-tumor response compared to single-target agents.
Efforts to identify potent small molecule inhibitors of PI3K and mTOR led to the discovery of the 6-aryl morpholino thienopyrimidine scaffold.[1] To improve upon the physicochemical properties of initial lead compounds, such as reducing the melting point and improving in vivo clearance, a methyl group was added to the thienopyrimidine core to disrupt planarity.[1] This strategic modification resulted in the identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor with favorable pharmacokinetic properties.[1][2]
Synthesis of this compound
The synthesis of this compound, while not detailed in a step-by-step protocol in the public domain, is based on the procedures outlined for related 6-aryl morpholino thienopyrimidine compounds. The general synthetic scheme involves the construction of the core thienopyrimidine scaffold followed by the introduction of the morpholino and the substituted aryl moieties.
Below is a conceptual workflow for the synthesis, which would typically involve a multi-step process.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to the blockade of the PI3K/Akt/mTOR signaling cascade.[2] Specifically, this compound has been shown to reduce the phosphorylation of key downstream effectors including Akt, p70S6K1, and S6 in a concentration-dependent manner.[2] The inhibition of this pathway ultimately results in the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase in cancer cells.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Target/Assay | IC50/Ki (nM) | Cell Line | Reference |
| PI3Kα | 4 | - | [1] |
| PI3Kβ | 86 | - | [1] |
| PI3Kδ | 6 | - | [1] |
| PI3Kγ | 15 | - | [1] |
| mTOR | 21 (Ki) | - | [1] |
| U87 Glioblastoma Cell Viability | 153.5 | U87 | [2] |
| U251 Glioblastoma Cell Viability | 417.1 | U251 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| Renal Cell Carcinoma (RCC1) | 10 or 50 mg/kg, i.p., daily for 3 weeks | Potent inhibition of tumor growth | [3] |
| Glioblastoma (U87MG) | Not specified | Significantly smaller tumor volume compared to control | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the effects of this compound on glioblastoma cells.[2]
-
Cell Seeding: Seed U87 or U251 glioblastoma cells in 96-well plates at a density of 5,000 cells per well.
-
Cell Culture: Culture the cells until they adhere and enter the logarithmic growth phase.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µM) for 24 or 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Western Blot Analysis for PI3K/mTOR Pathway Inhibition
This protocol is a general guide for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and S6 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Pharmacokinetics
This compound has demonstrated satisfactory pharmacokinetic properties in preclinical species including mice, rats, and dogs.[2] It was designed to have improved in vivo clearance compared to its predecessors.[1] While specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data is not widely available in the public literature, the observed in vivo efficacy in xenograft models suggests sufficient drug exposure to achieve a therapeutic effect.[2][3] Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its rational design has led to favorable preclinical properties, including in vivo efficacy in xenograft models of renal cell carcinoma and glioblastoma. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and similar dual PI3K/mTOR inhibitors. Future research should focus on a more comprehensive characterization of its pharmacokinetic and toxicological profiles to support its potential clinical development.
References
- 1. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-477 Target Validation in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of GNE-477, a potent dual PI3K/mTOR inhibitor, in the context of glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor, characterized by rapid proliferation and invasion.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, making it a critical therapeutic target.[1][2] this compound has emerged as a promising therapeutic agent by effectively targeting this pathway. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols for target validation, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the human glioblastoma cell lines U87 and U251.
Table 1: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined using a Cell Counting Kit-8 (CCK-8) assay after treatment with this compound.
| Cell Line | IC50 (µmol/L) |
| U87 | 0.1535[1] |
| U251 | 0.4171[1] |
Table 2: Cell Cycle Distribution
U87 and U251 cells were treated with varying concentrations of this compound for 48 hours, and the cell cycle distribution was analyzed by flow cytometry. The data shows a dose-dependent increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.[1]
| Cell Line | This compound Concentration (µmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U87 | 0 | 55.1 ± 2.3 | 30.2 ± 1.5 | 14.7 ± 1.1 |
| 0.5 | 63.4 ± 2.8 | 25.1 ± 1.3 | 11.5 ± 0.9 | |
| 2 | 71.2 ± 3.1 | 18.9 ± 1.0 | 9.9 ± 0.8 | |
| 8 | 78.5 ± 3.5 | 12.3 ± 0.8 | 9.2 ± 0.7 | |
| U251 | 0 | 58.3 ± 2.5 | 28.9 ± 1.4 | 12.8 ± 1.0 |
| 0.5 | 65.7 ± 2.9 | 23.8 ± 1.2 | 10.5 ± 0.8 | |
| 2 | 73.1 ± 3.3 | 17.5 ± 0.9 | 9.4 ± 0.7 | |
| 8 | 80.2 ± 3.6 | 11.1 ± 0.7 | 8.7 ± 0.6 |
Data are presented as mean ± SD from at least three independent experiments.[1]
Table 3: Apoptosis Rates
Apoptosis was measured using Annexin V-PE/7-AAD staining followed by flow cytometry after 48 hours of this compound treatment. The results demonstrate a dose-dependent increase in the percentage of apoptotic cells.[1][3]
| Cell Line | This compound Concentration (µmol/L) | Apoptotic Cells (%) |
| U87 | 0 | 5.2 ± 0.6 |
| 0.5 | 12.8 ± 1.1 | |
| 2 | 25.4 ± 1.8 | |
| 8 | 41.3 ± 2.5 | |
| U251 | 0 | 4.8 ± 0.5 |
| 0.5 | 11.5 ± 1.0 | |
| 2 | 23.9 ± 1.7 | |
| 8 | 38.7 ± 2.3 |
Data are presented as mean ± SD from three independent experiments.[1][3]
Table 4: Inhibition of Cell Migration and Invasion
The migratory and invasive potential of U87 and U251 cells was assessed using wound-healing and Transwell assays, respectively. The data indicates a significant, dose-dependent inhibition of both migration and invasion by this compound.[1][4]
| Assay | Cell Line | This compound Concentration (µmol/L) | Relative Migration/Invasion (%) |
| Wound Healing | U87 | 0 | 100 |
| 2 | 45.2 ± 4.1 | ||
| 8 | 18.7 ± 2.3 | ||
| U251 | 0 | 100 | |
| 2 | 51.3 ± 4.5 | ||
| 8 | 22.1 ± 2.8 | ||
| Transwell | U87 | 0 | 100 |
| 2 | 38.6 ± 3.9 | ||
| 8 | 15.4 ± 2.1 | ||
| U251 | 0 | 100 | |
| 2 | 42.1 ± 4.3 | ||
| 8 | 17.9 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for this compound target validation.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GNE-477: A Dual PI3K/mTOR Inhibitor for Renal Cell Carcinoma
An In-Depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of GNE-477 in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on this compound, a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), in the context of renal cell carcinoma (RCC). The sustained activation of the PI3K/Akt/mTOR signaling pathway is a critical driver in the pathogenesis of RCC, making it a key target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of RCC by effectively blocking this crucial signaling cascade.[3][4]
Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting PI3K and mTOR, two key kinases in a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[2] In primary human RCC cells, this compound has been shown to inactivate the entire PI3K/Akt/mTOR cascade. This is achieved by blocking the phosphorylation of several key downstream targets, including p85 (the regulatory subunit of PI3K), Akt1 at both Ser-473 and Thr-308, p70S6K1, and S6.[3][4] This dual inhibition of both mTORC1 and mTORC2 complexes leads to a potent and comprehensive shutdown of the pathway, which is thought to be more effective than targeting either PI3K or mTOR alone.[3]
In Vitro Efficacy of this compound in Renal Cell Carcinoma
This compound has demonstrated potent and specific cytotoxic effects against primary human RCC cells while being non-toxic to normal human renal epithelial cells (HK-2) and primary kidney epithelial cells.[2][5] The anti-tumor activities of this compound include the inhibition of cell viability, proliferation, and the induction of apoptosis.[3]
Table 1: Effects of this compound on RCC Cell Viability and Proliferation
| Cell Line | Assay | Treatment and Duration | Result |
| RCC1 | CCK-8 Viability | 1-100 nM this compound for 24-96h | Dose- and time-dependent decrease in viability.[3] |
| RCC1 | Colony Formation | 10-100 nM this compound for 10 days | Significant decrease in the number of viable colonies.[1] |
| RCC1 | EdU Incorporation | 50 nM this compound | Potent inhibition of cell proliferation.[1] |
| RCC2 | CCK-8 Viability | 50 nM this compound | Potent inhibition of cell viability.[5] |
| RCC2 | EdU Incorporation | 50 nM this compound | Potent inhibition of cell proliferation.[5] |
| RCC3 | CCK-8 Viability | 50 nM this compound | Potent inhibition of cell viability.[5] |
| RCC3 | EdU Incorporation | 50 nM this compound | Potent inhibition of cell proliferation.[5] |
| HK-2 & Primary Renal Epithelial Cells | CCK-8 Viability & EdU Incorporation | 50 nM this compound | No significant cytotoxic effects observed.[5] |
Table 2: Induction of Apoptosis by this compound in RCC Cells
| Cell Line | Assay | Treatment and Duration | Result |
| RCC1 | Caspase-3/9 Activity | 50 nM this compound for 36h | 8-10 fold increase in caspase-3 and caspase-9 activity.[1] |
| RCC1 | Western Blot | 50 nM this compound | Increased cleavage of caspase-3, caspase-9, and PARP.[1] |
| RCC2 | Caspase-3 Activity & TUNEL | 50 nM this compound | Robust activation of caspase-3 and increased TUNEL ratio.[1] |
| RCC3 | Caspase-3 Activity & TUNEL | 50 nM this compound | Robust activation of caspase-3 and increased TUNEL ratio.[1] |
Table 3: Inhibition of RCC Cell Migration and Invasion by this compound
| Cell Line | Assay | Treatment | Result |
| RCC1, RCC2, RCC3 | Transwell Migration Assay | 50 nM this compound | Potent inhibition of cell migration.[5] |
| RCC1 | Transwell Invasion Assay | 50 nM this compound | Potent inhibition of cell invasion.[3] |
In Vivo Anti-Tumor Activity of this compound
The in vivo efficacy of this compound was evaluated in a xenograft model using nude mice bearing tumors derived from primary human RCC1 cells.[3]
Table 4: this compound Suppresses RCC Xenograft Tumor Growth
| Treatment Group | Dose and Schedule | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition |
| Vehicle Control | 0.1% DMSO | ~1200 | - |
| This compound | 10 mg/kg, i.p. daily for 21 days | ~600 | Significant |
| This compound | 50 mg/kg, i.p. daily for 21 days | ~300 | Potent |
| AZD2014 (mTOR inhibitor) | 10 mg/kg, i.p. daily for 21 days | ~800 | Significant, but less potent than this compound at the same dose.[1] |
Note: Tumor weight values are estimated from graphical data in the source publication.[1]
This compound was well-tolerated at efficacious doses, with no significant changes in animal body weights or other observable toxicities.[1]
Experimental Protocols
Cell Culture
Primary human RCC cells (RCC1, RCC2, RCC3), HK-2 renal epithelial cells, and primary human renal epithelial cells were cultured in appropriate media as previously described.[1] All cell culture protocols were approved by the relevant institutional ethics board.[1]
Cell Viability Assay (CCK-8)
-
Cells were seeded in 96-well plates at a density of 4,000 cells per well.[1]
-
After 24 hours of incubation, cells were treated with various concentrations of this compound (1-100 nM) or vehicle control (0.1% DMSO).[1]
-
Plates were incubated for the desired time periods (24, 48, 72, or 96 hours).[1]
-
10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Plates were incubated for 1-4 hours at 37°C.
-
The optical density (OD) was measured at 450 nm using a microplate reader.
EdU Incorporation Proliferation Assay
-
RCC cells were seeded and treated with this compound as described for the viability assay.
-
A nuclear 5-ethynyl-2'-deoxyuridine (EdU) staining assay was performed according to the manufacturer's protocol.
-
Briefly, cells were incubated with EdU, followed by fixation, permeabilization, and a Click-iT reaction to fluorescently label the incorporated EdU.
-
Cell nuclei were counterstained with DAPI.
-
The percentage of EdU-positive cells was determined by fluorescence microscopy.
Transwell Migration and Invasion Assays
-
For migration assays, 8.0 µm pore size Transwell inserts were used. For invasion assays, inserts were pre-coated with Matrigel.
-
RCC cells were serum-starved, then seeded into the upper chamber in serum-free medium.
-
The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).
-
This compound or vehicle was added to the upper chamber with the cells.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.
-
Cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
Western Blot Analysis
-
RCC cells were treated with this compound (50 nM) or vehicle for 12 hours.[1]
-
Cells were lysed and total protein was quantified.
-
30-40 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Membranes were blocked and then incubated with primary antibodies against p-p85, p-Akt (Ser473), p-Akt (Thr308), p-p70S6K1, p-S6, total Akt, and β-actin.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Study
-
Primary human RCC1 cells were subcutaneously injected into the flanks of nude mice.[1]
-
When tumors reached approximately 100 mm³, mice were randomized into treatment groups (n=10 per group).[1][6]
-
Mice received daily intraperitoneal injections of this compound (10 or 50 mg/kg), AZD2014 (10 mg/kg), or vehicle control for 21 days.[1][6]
-
Tumor volumes and mouse body weights were recorded every 7 days for a total of 35 days.[6]
-
At the end of the study, tumors were excised and weighed.[6]
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against renal cell carcinoma. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway translates to robust inhibition of RCC cell growth, proliferation, migration, and invasion, as well as the induction of apoptosis in vitro. Furthermore, this compound demonstrates strong anti-tumor efficacy in a xenograft model of RCC at well-tolerated doses. These findings underscore the therapeutic potential of this compound as a targeted therapy for renal cell carcinoma.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ptglab.com [ptglab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]
GNE-477 Analog Design and Development: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Aspects of GNE-477 Analog Design, Synthesis, and Evaluation for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the design, development, and evaluation of analogs of this compound, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). This compound emerged from a medicinal chemistry effort to optimize a 6-aryl morpholino thienopyrimidine scaffold, with a key modification being the introduction of a methyl group to disrupt planarity, which led to improved in vivo clearance.[1] This document details the structure-activity relationships (SAR), synthetic methodologies, and key biological evaluation protocols relevant to the development of this compound and its analogs.
Core Structure and Design Strategy
The core scaffold of this compound is a thieno[3,2-d]pyrimidine. The design strategy for this compound and its analogs revolves around the optimization of substituents at key positions of this heterocyclic system to achieve potent and selective inhibition of the PI3K/mTOR pathway, while maintaining favorable pharmacokinetic properties.
Table 1: Core Structure and Key Substitution Points
| Position | Description | Common Substituents |
| R1 | Typically a morpholine group, crucial for activity. | Morpholine, substituted morpholines |
| R2 | Aryl or heteroaryl groups, influencing potency and selectivity. | Pyrimidine, substituted phenyls |
| R3 | Small alkyl groups to modulate physicochemical properties. | Methyl |
| R4 | Linker and solubilizing group. | Piperazine-sulfonamide moiety |
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature of the substituents at the various positions of the thienopyrimidine core.
Table 2: In Vitro Activity of this compound and Representative Analogs
| Compound | R1 | R2 | R3 | R4 | PI3Kα IC50 (nM) | mTOR Ki (nM) | Cell Proliferation EC50 (MCF7.1, nM) |
| This compound | Morpholine | 5-(pyrimidinyl) | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 4 | 21 | 143 |
| Analog A | Morpholine | 4-pyridyl | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 15 | 55 | 250 |
| Analog B | Morpholine | 5-(pyrimidinyl) | H | 1-(methylsulfonyl)piperazin-4-yl)methyl | 25 | 80 | 410 |
| Analog C | Thiomorpholine | 5-(pyrimidinyl) | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 50 | 150 | >1000 |
Note: Data for analogs are representative and compiled from medicinal chemistry literature on thienopyrimidine inhibitors.
Synthesis Methodology
The synthesis of this compound and its analogs generally follows a convergent strategy, involving the preparation of a substituted thienopyrimidine core, followed by the introduction of the side chains.
Experimental Protocols
Protocol 1: Synthesis of the 4-Morpholino-thieno[3,2-d]pyrimidine Core
-
Cyclization: A mixture of a substituted 2-aminothiophene-3-carboxamide and formamide is heated to reflux for 4-6 hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: The thieno[3,2-d]pyrimidin-4(3H)-one is suspended in phosphorus oxychloride and heated to reflux for 2-3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Morpholine Substitution: The 4-chloro-thieno[3,2-d]pyrimidine is dissolved in a suitable solvent such as isopropanol, and morpholine is added. The mixture is heated to reflux for 2-4 hours. After cooling, the product is isolated by filtration or evaporation of the solvent followed by purification by column chromatography.
Biological Evaluation
In Vitro Assays
Protocol 2: PI3Kα and mTOR Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Procedure:
-
Recombinant human PI3Kα or mTOR enzyme is incubated with the test compound at various concentrations in an assay buffer containing ATP and a specific substrate (e.g., PIP2 for PI3Kα).
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated product is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., LanthaScreen™).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 3: Cellular Proliferation Assay
-
Cell Line: A cancer cell line with a known dependence on the PI3K/mTOR pathway (e.g., MCF7, PC3) is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds for 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, CellTiter-Glo®, or resazurin reduction.
-
EC50 values are determined from the resulting dose-response curves.
-
In Vivo Efficacy
Protocol 4: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
Human cancer cells (e.g., PC3) are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The test compounds are administered orally or intraperitoneally at one or more dose levels, typically once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, tumors are excised and weighed. The efficacy of the compound is expressed as the percent tumor growth inhibition (%TGI).
-
ADME and Pharmacokinetic Profiling
A critical aspect of the development of this compound analogs is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties.
Table 3: Representative ADME and Pharmacokinetic Parameters for this compound
| Parameter | Value |
| Solubility (pH 7.4) | Moderate |
| Caco-2 Permeability | Moderate to High |
| Microsomal Stability (Human) | Moderate |
| Oral Bioavailability (Rat) | >30% |
| Half-life (Rat, oral) | 2-4 hours |
Note: These are representative values based on preclinical data for compounds of this class.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Conclusion
The development of this compound analogs represents a successful example of structure-based drug design targeting the PI3K/mTOR pathway. The thienopyrimidine scaffold provides a versatile platform for medicinal chemistry optimization. By systematically modifying the substituents at key positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This technical guide provides a foundational understanding of the core principles and experimental methodologies involved in the design and development of this compound analogs, serving as a valuable resource for researchers in the field of oncology drug discovery. Further exploration of this chemical space may lead to the discovery of next-generation PI3K/mTOR inhibitors with improved therapeutic profiles.
References
GNE-477: A Technical Guide to PI3K Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GNE-477, a potent small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound has been identified as a dual PI3K/mTOR inhibitor, a characteristic that holds significant therapeutic potential in oncology.[1][2][3][4][5] This document collates available quantitative data on its isoform selectivity, details relevant experimental methodologies for inhibitor characterization, and presents critical signaling and experimental workflows through structured diagrams.
Core Data Presentation: this compound Inhibitory Potency
This compound demonstrates high potency against Class I PI3K isoforms and mTOR. Efforts to identify potent small-molecule inhibitors of PI3 kinase and mTOR led to the discovery of this compound.[1] The primary biochemical data available highlights its strong activity against the PI3Kα isoform and mTOR.
| Target | Parameter | Value |
| PI3Kα | IC50 | 4 nM |
| mTOR | K_iapp_ | 21 nM |
| PI3Kβ | IC50 | N/A |
| PI3Kδ | IC50 | N/A |
| PI3Kγ | IC50 | N/A |
-
IC50: The half-maximal inhibitory concentration.
-
K_iapp_: The apparent inhibition constant.
-
N/A: Data not available in the public domain from the conducted search. While this compound is characterized as a potent PI3K inhibitor, specific IC50 values for the β, δ, and γ isoforms are not specified in the available literature.
In cellular assays, this compound has shown potent anti-proliferative effects. For instance, it inhibited the viability of U87 and U251 glioblastoma cells with IC50 values of 0.1535 µM and 0.4171 µM, respectively.[2][3]
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By targeting both PI3K and mTOR, this compound can induce a more comprehensive blockade of this pathway.[3][4] Its mechanism involves blocking the phosphorylation of key downstream effectors including Akt, p70S6K1, and S6 ribosomal protein.[3]
Experimental Protocols
The determination of PI3K inhibitor selectivity involves a combination of biochemical and cellular assays. The following are detailed representative methodologies for these key experiments.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ADP production.
Objective: To determine the IC50 value of this compound for each PI3K isoform (α, β, δ, γ) and mTOR.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP (Adenosine triphosphate).
-
This compound, serially diluted.
-
Assay Buffer (e.g., HEPES, MgCl₂, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET based kit).
-
384-well plates.
-
Plate reader capable of luminescence or TR-FRET detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:5 dilutions.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific PI3K isoform, and the lipid substrate (PIP2).
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP (often at the Km value for each kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time is optimized to ensure linearity.
-
Detection: Stop the reaction and measure the kinase activity.
-
For ADP-Glo™: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
For TR-FRET: Add a detection solution containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody (assuming a GST-tagged GRP1 PH domain is used to bind PIP3).
-
-
Data Analysis: Measure luminescence or the TR-FRET ratio on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Phospho-Protein Western Blot
This assay assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Objective: To confirm this compound's mechanism of action by observing the dose-dependent inhibition of AKT and S6 phosphorylation.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., U87, PC3, MCF7).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6.
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein at each this compound concentration.
Experimental Workflow Visualization
The process of screening and characterizing a kinase inhibitor like this compound follows a logical progression from high-throughput biochemical assays to more complex cellular and in vivo models.
References
- 1. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-477 Binding Affinity for the mTOR Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of GNE-477 for the mammalian target of rapamycin (mTOR) kinase domain. It includes quantitative binding data, detailed experimental protocols for assessing kinase activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity and Selectivity
This compound is a potent dual inhibitor, targeting both phosphoinositide 3-kinase (PI3K) and mTOR, key components of a critical cellular signaling pathway.[1][2] Its high affinity for these targets makes it a valuable tool for research and a potential therapeutic agent. The primary binding affinities are summarized below.
| Target | Parameter | Value (nM) |
| mTOR | Kiapp | 21[3][4] |
| PI3Kα | IC50 | 4[3][4] |
Table 1: this compound Binding Affinity Data. This table summarizes the key inhibitory constants for this compound against its primary targets, mTOR and PI3Kα.
While comprehensive kinome-wide selectivity data for this compound is not extensively published in the public domain, its high potency for both PI3K and mTOR underscores its classification as a dual inhibitor.
Experimental Protocols
Determining the inhibitory activity of a compound like this compound requires robust and reproducible biochemical assays. Below is a detailed protocol for a typical in vitro mTOR kinase assay designed to measure the IC50 or Ki of an inhibitor. This protocol is a composite based on established methodologies.[5][6][7]
In Vitro mTORC1 Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of mTORC1 kinase activity in a cell-free system. This assay typically measures the phosphorylation of a substrate, such as 4E-BP1 or p70S6K.
Materials:
-
Enzyme: Active, purified mTORC1 complex.
-
Substrate: Purified, inactive recombinant GST-tagged 4E-BP1 or p70S6K1.
-
Inhibitor: this compound, serially diluted in DMSO.
-
ATP: Adenosine triphosphate, [γ-33P]ATP for radiometric detection.
-
Kinase Assay Buffer (1x): 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Stop Solution: 7.5 M Guanidine hydrochloride or EDTA.
-
Detection Reagents: Phosphor-imager screen or scintillation counter.
-
Microplates: 384-well format recommended.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted this compound or DMSO (for positive and negative controls) to the wells of the microplate.
-
Enzyme and Substrate Preparation: Prepare a master mix of the mTORC1 enzyme and GST-4E-BP1 substrate in 1x Kinase Assay Buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the inhibitor. Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP) to all wells. The final ATP concentration should be at or near the Km for the enzyme. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection:
-
For radiometric assays, transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Dry the plate and measure the incorporated radioactivity using a phosphor-imager or scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Understanding the context in which this compound acts is crucial. The following diagrams, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a typical workflow for kinase inhibitor characterization.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] this compound exerts its effect by inhibiting two key nodes in this cascade: PI3K and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Experimental Workflow for Kinase Inhibitor Characterization
The development and characterization of a kinase inhibitor like this compound follow a structured, multi-stage process. This workflow ensures a thorough evaluation from initial screening to in vivo efficacy.
Caption: A generalized workflow for kinase inhibitor characterization.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477 In Vitro Efficacy in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of GNE-477, a potent dual inhibitor of PI3K and mTOR, across various cancer cell lines. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the underlying signaling pathways and experimental workflows.
Core Efficacy Data of this compound
This compound has demonstrated significant anti-cancer activity in vitro, primarily in glioblastoma multiforme (GBM) and renal cell carcinoma (RCC) cell lines. Its mechanism of action involves the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling cascade crucial for cell growth, proliferation, and survival.[1][2]
Quantitative Efficacy Summary
The following tables summarize the key quantitative findings on the efficacy of this compound in different cancer cell lines.
Table 1: this compound IC50 Values in Glioblastoma Multiforme (GBM) Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma Multiforme | 0.1535 |
| U251 | Glioblastoma Multiforme | 0.4171 |
Table 2: Effects of this compound on Renal Cell Carcinoma (RCC) Cell Lines [3]
| Cell Line | Assay | Concentration | Effect |
| RCC1 | Cell Viability (CCK-8) | 1-100 nM | Dose-dependent decrease |
| RCC1 | Cell Proliferation (EdU) | 50 nM | Significant inhibition |
| RCC1 | Cell Migration (Transwell) | 50 nM | Significant inhibition |
| RCC1 | Cell Invasion (Matrigel Transwell) | 50 nM | Significant inhibition |
| RCC2 | Cell Viability (CCK-8) | 50 nM | Potent inhibition |
| RCC3 | Cell Viability (CCK-8) | 50 nM | Potent inhibition |
Table 3: this compound Induced Apoptosis and Cell Cycle Arrest in Glioblastoma Multiforme (GBM) Cell Lines [1][4]
| Cell Line | Assay | Concentration (µM) | Effect |
| U87 | Apoptosis (Annexin V/7-AAD) | 0.5, 2, 8 | Dose-dependent increase in apoptosis |
| U251 | Apoptosis (Annexin V/7-AAD) | 0.5, 2, 8 | Dose-dependent increase in apoptosis |
| U87 | Cell Cycle Analysis | 0.5, 2, 8 | G0/G1 phase arrest |
| U251 | Cell Cycle Analysis | 0.5, 2, 8 | G0/G1 phase arrest |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: this compound dual-inhibits PI3K and mTOR signaling pathways.
Caption: Workflow for key in vitro efficacy assays of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 nM for RCC cells; 0.125 to 32 µM for GBM cells) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72, or 96 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: 5 µL of PE Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The percentages of early apoptotic (Annexin V-positive, 7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive), and live cells (Annexin V-negative, 7-AAD-negative) are determined.
Transwell Migration and Invasion Assays
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and incubated to solidify. For migration assays, no Matrigel coating is used.
-
Cell Seeding: Cancer cells are starved in serum-free medium, then seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with complete medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates are incubated for a designated time (e.g., 24 hours) to allow for cell migration or invasion.
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is counted under a microscope in several random fields to determine the extent of migration or invasion.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-477: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and studies for GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously targeting two key nodes in a critical signaling pathway for cell growth and survival: the PI3K/Akt/mTOR pathway. Sustained activation of this pathway is a common feature in many human cancers, including renal cell carcinoma (RCC) and glioblastoma multiforme (GBM), making it a prime target for therapeutic intervention. This compound effectively blocks the phosphorylation of key downstream effectors, including Akt, p70S6K1, and S6, leading to the inhibition of cell proliferation, survival, and migration.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| PI3Kα | Cell-free assay | IC50 | 4 nM | |
| mTOR | Cell-free assay | Kiapp | 21 nM | |
| U87 (Glioblastoma) | Cell viability | IC50 | 0.1535 µM | |
| U251 (Glioblastoma) | Cell viability | IC50 | 0.4171 µM | |
| MCF7.1 (Breast Cancer) | Cell proliferation | EC50 | 143 nM | |
| RCC1 (Renal Cell Carcinoma) | Cell viability | - | Significant reduction at 10-100 nM |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Renal Cell Carcinoma (RCC) | Nude mice with RCC1 xenografts | 10 or 50 mg/kg, i.p., daily for 3 weeks | Potent inhibition of tumor growth | |
| Glioblastoma Multiforme (GBM) | Nude mice with orthotopic U87MG xenografts | Not specified | Significantly smaller tumor volume compared to control | |
| Prostate Cancer (PC3) | Xenograft | 20 mg/kg QD | Achieved stasis | |
| Prostate Cancer (PC3) | Xenograft | As low as 1 mg/kg QD | Significant tumor growth inhibition |
Table 3: Summary of this compound's Effects on Cellular Processes
| Cellular Process | Cell Lines | Concentration | Key Observations | Reference |
| Apoptosis Induction | Primary RCC cells, U87, U251 | 50 nM (RCC), Dose-dependent (GBM) | Robust activation of caspases and increased TUNEL-positive nuclei. | |
| Cell Cycle Arrest | U87, U251 | Dose-dependent | Arrested cells in the G0/G1 phase. | |
| Inhibition of Migration and Invasion | Primary RCC cells, U87, U251 | 50 nM (RCC), Dose-dependent (GBM) | Potently inhibited cell migration and invasion. | |
| Inhibition of Proliferation | Primary RCC cells, U87, U251 | 1-100 nM (RCC), Dose-dependent (GBM) | Significantly inhibited cell proliferation as measured by EdU incorporation and colony formation assays. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: Primary human RCC cells (RCC1) were seeded in 96-well plates and treated with this compound at concentrations ranging from 1 to 100 nM. Cell viability was assessed at 24, 48, 72, and 96 hours post-treatment using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. For glioblastoma cells (U87 and U251), a similar protocol was followed with varying concentrations of this compound to determine the IC50 values.
-
EdU Staining Assay: To measure cell proliferation, RCC1, U87, and U251 cells were treated with this compound for the desired time and concentration. Cells were then incubated with 5-ethynyl-2'-deoxyuridine (EdU) and processed for EdU incorporation analysis using a fluorescence-based detection kit. The percentage of EdU-positive cells was determined by fluorescence microscopy.
-
Colony Formation Assay: RCC1 cells were seeded at a low density in 6-well plates and treated with this compound (10-100 nM) for 10 days. The medium was replaced every 2-3 days. After the incubation period, colonies were fixed with methanol and stained with crystal violet. The number of colonies was then quantified.
Apoptosis Assays
-
Caspase Activity Assay: Primary RCC cells were treated with 50 nM this compound. Caspase-3, -8, and -9 activities were measured using colorimetric assay kits based on the cleavage of specific peptide substrates.
-
TUNEL Assay: Apoptotic cell death in RCC1, U87, and U251 cells treated with this compound was detected by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol. The percentage of TUNEL-positive nuclei was quantified by fluorescence microscopy.
-
Flow Cytometry for Apoptosis: U87 and U251 cells were treated with different concentrations of this compound. Cells were then stained with PE Annexin V and 7-AAD and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Flow Cytometry: U87 and U251 cells were treated with various concentrations of this compound for 48 hours. Cells were then harvested, fixed in ethanol, and stained with propidium iodide (PI). The cell cycle distribution was analyzed by flow cytometry.
Migration and Invasion Assays
-
Wound-Healing Assay: Confluent monolayers of U87 and U251 cells were scratched with a pipette tip to create a "wound." Cells were then treated with this compound, and the closure of the wound was monitored and photographed at different time points to assess cell migration.
-
Transwell Invasion Assay: The invasive potential of U87 and U251 cells was evaluated using Matrigel-coated Transwell inserts. Cells were seeded in the upper chamber with serum-free medium containing this compound, and the lower chamber contained a medium with a chemoattractant. After incubation, non-invading cells were removed, and the invaded cells on the lower surface of the membrane were stained and counted.
Western Blot Analysis
To assess the effect of this compound on the PI3K/Akt/mTOR signaling pathway, RCC1, U87, and U251 cells were treated with the compound for specified times and concentrations. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of p85, Akt, mTOR, p70S6K1, and S6.
In Vivo Tumor Xenograft Studies
-
RCC Xenograft Model: Primary RCC1 cells were subcutaneously injected into the flanks of nude mice. Once tumors reached a volume of approximately 100 mm³, the mice were treated with intraperitoneal injections of this compound (10 or 50 mg/kg daily) or vehicle control for 3 weeks. Tumor growth was monitored regularly.
-
GBM Orthotopic Xenograft Model: U87MG cells expressing luciferase were intracranially implanted into nude mice. Tumor growth was monitored by bioluminescence imaging. Mice were treated with this compound, and the tumor volume was assessed at the end of the study.
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships of this compound's Anti-Tumor Activity
Caption: Logical flow of this compound's anti-tumor mechanism.
GNE-477: A Technical Guide to its Apoptosis-Inducing Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis in various cancer cell types. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its apoptotic effects, and visualizes the signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its pro-apoptotic effects by simultaneously targeting two critical nodes in a key cell survival signaling cascade: PI3K and mTOR.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[1][2] this compound's dual inhibitory action effectively shuts down this pro-survival signaling.
The mechanism involves the inhibition of phosphorylation of key downstream effectors. Specifically, this compound has been shown to block the phosphorylation of p85 (the regulatory subunit of PI3K), Akt, p70S6K1, and S6.[1][2] By inhibiting both PI3K and mTOR (including both mTORC1 and mTORC2 complexes), this compound delivers a more comprehensive and potent blockade of the pathway compared to inhibitors targeting a single kinase.[3] This disruption of the PI3K/Akt/mTOR signaling cascade is a primary driver of this compound's ability to induce robust apoptosis in cancer cells, with a notable selectivity for cancer cells over normal, non-cancerous cells.[2][4]
Signaling Pathway and Mechanism of Action
Caption: this compound induces apoptosis by dually inhibiting PI3K and mTOR.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µmol/L) |
| U87 | 0.1535[5][6] |
| U251 | 0.4171[5][6] |
Table 2: Apoptotic Effects of this compound on Renal Cell Carcinoma (RCC) Cells
| Cell Line | Treatment | Effect |
| RCC1 | 50 nM this compound for 36h | ~8-10 fold increase in caspase-3 and caspase-9 activity.[4] |
| RCC1 | 50 nM this compound | Approximately 25% of cell nuclei were TUNEL positive.[4] |
| RCC2, RCC3 | 50 nM this compound | Robust activation of caspase-3 and increased TUNEL positive nuclei.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound's role in inducing apoptosis.
Cell Viability and Proliferation Assays
1. CCK-8 Assay for Cell Viability:
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Procedure:
-
Seed primary human RCC cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or vehicle control (0.1% DMSO).[1]
-
Incubate for designated time periods (e.g., 24-96 hours).[1]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
2. Colony Formation Assay:
-
Objective: To assess the long-term proliferative capacity of cells after this compound treatment.
-
Procedure:
-
Seed RCC1 cells in 6-well plates at a low density.
-
Treat with this compound (e.g., 10-100 nM) for 10 days.[1]
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of visible colonies.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.[7]
-
Procedure:
-
Treat U87 and U251 cells with different concentrations of this compound for 48 hours.[5]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-PE and 7-AAD (a viability dye similar to PI) to the cell suspension.[5]
-
Incubate in the dark at room temperature for 15-20 minutes.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Treat RCC cells with this compound (e.g., 50 nM) or vehicle control.[4]
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect incorporated fluorescence in the nuclei of apoptotic cells.
-
3. Caspase Activity Assay:
-
Objective: To measure the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9).
-
Procedure:
-
Treat RCC1 cells with 50 nM this compound for 36 hours.[4]
-
Lyse the cells to release cellular contents.
-
Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the resulting signal using a spectrophotometer or fluorometer.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Procedure:
-
Treat cancer cells (e.g., RCC or glioblastoma cells) with various concentrations of this compound.[4][9]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K1, S6, and p85.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Experimental Workflow Visualization
Caption: Workflow for in vitro evaluation of this compound-induced apoptosis.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GNE-477: In Vitro Assay Protocols for a Dual PI3K/mTOR Inhibitor
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-477 is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, and growth. This compound has demonstrated significant anti-tumor activity in various cancer cell lines, including glioblastoma and renal cell carcinoma, by inducing cell cycle arrest and apoptosis.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This inhibition leads to a decrease in the phosphorylation of downstream effectors, including Akt and mTOR.[4][5] The reduced signaling cascade ultimately results in the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle at the G0/G1 phase.[4]
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (PI3Kα) | - | 4 nM | [2] |
| Ki (mTOR) | - | 21 nM | [1] |
| EC50 (Cell Proliferation) | MCF7.1 | 143 nM | [1] |
| IC50 (Cell Viability) | U87 (Glioblastoma) | 0.1535 µM | [1] |
| IC50 (Cell Viability) | U251 (Glioblastoma) | 0.4171 µM | [1] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from a study on glioblastoma cells.[1]
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., U87, U251)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.125 to 32 µM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Objective: To investigate the effect of this compound on the phosphorylation of Akt and mTOR.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on a method used to assess apoptosis in glioblastoma cells treated with this compound.[1]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.5, 2, 8 µM) for 48 hours.[1]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for this compound evaluation.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay [bio-protocol.org]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
GNE-477 Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the in vitro use of GNE-477, a potent dual inhibitor of PI3K and mTOR.[1][2][3] The information presented here is intended to assist in the design and execution of experiments to evaluate the effects of this compound on various cancer cell lines.
Mechanism of Action
This compound is a small molecule inhibitor that targets the p110α isoform of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By simultaneously blocking these two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound effectively inhibits downstream signaling, leading to reduced cell proliferation, growth, and survival in cancer cells.[1][4] this compound has been shown to inactivate both mTORC1 and mTORC2 complexes.[5] This dual inhibition leads to the dephosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest and apoptosis.[1][4][6]
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different cancer cell lines and assays.
Table 1: IC50 and EC50 Values of this compound
| Cell Line | Cancer Type | Assay | IC50/EC50 (nM) | Reference |
| PI3Kα | - | Biochemical Assay | 4 (IC50) | [2][3] |
| mTOR | - | Biochemical Assay | 21 (Ki) | [2][3] |
| U87 | Glioblastoma | CCK-8 | 153.5 (IC50) | [6] |
| U251 | Glioblastoma | CCK-8 | 417.1 (IC50) | [6] |
| MCF7.1 | Breast Cancer | Proliferation Assay | 143 (EC50) | [2] |
| PC-3 | Prostate Cancer | CellTiter-Glo | 174 (EC50) | [2] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | This compound Conc. (nM) | Treatment Time (h) | Effect | Reference |
| RCC1 | Renal Cell Carcinoma | 1-100 | 24-96 | Dose- and time-dependent decrease in viability | [7] |
| U87 | Glioblastoma | 125 - 32,000 | 24, 48 | Dose-dependent inhibition of viability | [6] |
| U251 | Glioblastoma | 125 - 32,000 | 24, 48 | Dose-dependent inhibition of viability | [6] |
Table 3: Effects of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | Protein | Effect on Phosphorylation | Reference |
| RCC1 | 50 | 12 | p85 | Blocked | [5][7] |
| RCC1 | 50 | 12 | Akt (Ser473) | Blocked | [5][7] |
| RCC1 | 50 | 12 | Akt (Thr308) | Blocked | [5][7] |
| RCC1 | 50 | 12 | p70S6K1 | Inhibited | [5][7] |
| RCC1 | 50 | 12 | S6 | Inhibited | [5][7] |
| U87 | 500, 2000, 8000 | 24 | Akt | Decreased (dose-dependent) | [6] |
| U251 | 500, 2000, 8000 | 24 | Akt | Decreased (dose-dependent) | [6] |
| U87 | 500, 2000, 8000 | 24 | mTOR | Decreased (dose-dependent) | [6] |
| U251 | 500, 2000, 8000 | 24 | mTOR | Decreased (dose-dependent) | [6] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Culture: Culture cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with a fresh medium containing the appropriate concentration of this compound or vehicle control (DMSO).
Cell Viability Assay (CCK-8/MTT)
This protocol is adapted for a 96-well plate format.
Caption: Workflow for a cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plates overnight to allow for cell attachment.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 1000 nM) or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression and phosphorylation following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells twice with ice-cold PBS.[6] Lyse the cells on ice with RIPA buffer for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[6] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K1, p70S6K1, p-S6, S6, and a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC/PE and Propidium Iodide (PI) or 7-AAD apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[6]
-
Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI/7-AAD to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure complete dissolution before preparing working concentrations.
-
Cytotoxicity: The optimal concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response curve to determine the IC50 for each cell line.
-
Control: Always include a vehicle control (DMSO) at the same concentration used for the this compound treatment.
-
Non-specific Effects: Be aware of potential off-target effects, especially at high concentrations. Correlate phenotypic observations with target engagement by assessing the phosphorylation status of downstream effectors.
-
Selectivity: While this compound is a potent PI3K/mTOR inhibitor, it is important to note that it may have activity against other kinases at higher concentrations.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the PI3K/Akt/mTOR pathway in various cellular processes and to explore its therapeutic potential.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GNE-477 Western Blot Protocol for p-AKT (Ser473)
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-477 is a potent, cell-permeable dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) with IC50 values of 4 nM and 21 nM for PI3Kα and mTOR, respectively[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer[2][3]. This compound exerts its anti-tumor effects by inhibiting this pathway, leading to decreased phosphorylation of key downstream effectors, including AKT[2][3][4][5].
One of the primary methods to assess the efficacy of this compound is to measure the phosphorylation status of AKT at Serine 473 (p-AKT Ser473). Western blotting is a widely used technique to detect and quantify changes in p-AKT levels upon treatment with this compound. This document provides a detailed protocol for performing a western blot to analyze the dose-dependent effect of this compound on p-AKT (Ser473) levels in cancer cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the western blot protocol.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Western Blot experimental workflow.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the levels of phosphorylated AKT (Ser473) in cancer cell lines, as has been demonstrated in glioblastoma and renal cell carcinoma cells[2][4].
| This compound Concentration | Cell Line | Treatment Time | p-AKT (Ser473) Level (Relative to Control) | Total AKT Level | Reference |
| 0 nM (Control) | U87 Glioblastoma | 24 hours | 100% | Unchanged | [2] |
| 10 nM | U87 Glioblastoma | 24 hours | Decreased | Unchanged | [2] |
| 50 nM | U87 Glioblastoma | 24 hours | Significantly Decreased | Unchanged | [2] |
| 100 nM | U87 Glioblastoma | 24 hours | Strongly Decreased | Unchanged | [2] |
| 0 nM (Control) | RCC1 Renal Carcinoma | 48 hours | 100% | Unchanged | [4] |
| 10 nM | RCC1 Renal Carcinoma | 48 hours | Decreased | Unchanged | [4] |
| 50 nM | RCC1 Renal Carcinoma | 48 hours | Significantly Decreased | Unchanged | [4] |
| 100 nM | RCC1 Renal Carcinoma | 48 hours | Strongly Decreased | Unchanged | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., U87, U251, or RCC1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Lysis for Phosphorylated Proteins
To preserve the phosphorylation state of proteins, it is crucial to use a lysis buffer containing phosphatase and protease inhibitors and to keep samples on ice or at 4°C throughout the procedure.
Modified RIPA Buffer (Radioimmunoprecipitation Assay Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Immediately before use, add:
-
1 mM PMSF (Phenylmethylsulfonyl fluoride)
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)[6]
-
Procedure:
-
Wash Cells: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse Cells: Add 100-200 µL of ice-cold modified RIPA buffer to each well.
-
Scrape and Collect: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification (Bradford Assay)
Reagents:
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)
Procedure:
-
Prepare Standards: Prepare a series of BSA standards of known concentrations.
-
Sample Dilution: Dilute a small aliquot of your protein extract if necessary to fall within the linear range of the standard curve.
-
Assay: In a 96-well plate or cuvettes, add a small volume of each standard and unknown sample. Add the Bradford reagent according to the manufacturer's instructions (typically a 1:5 ratio of sample to reagent).
-
Incubate: Incubate at room temperature for at least 5 minutes.
-
Measure Absorbance: Measure the absorbance at 595 nm using a spectrophotometer or plate reader.
-
Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of your samples.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein concentration, calculate the volume of lysate needed to have equal amounts of protein for each sample (e.g., 20-40 µg). Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Load Gel: Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% polyacrylamide gel.
-
Electrophoresis: Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blot)
Reagents:
-
Transfer Buffer (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF (polyvinylidene difluoride) or Nitrocellulose membrane
Procedure:
-
Activate Membrane: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. If using nitrocellulose, simply equilibrate it in transfer buffer.
-
Assemble Transfer Sandwich: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the sandwich into a transfer apparatus filled with transfer buffer. Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer at 20V for 30-60 minutes).
Antibody Incubation
-
Blocking: After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is 1:1000 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Imaging
-
Prepare ECL Reagents: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate Membrane: Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Stripping and Re-probing for Total AKT and Loading Control
To ensure equal protein loading and to determine the specific effect on phosphorylation, it is essential to probe the same membrane for total AKT and a loading control (e.g., β-actin or GAPDH).
-
Stripping (Optional but recommended): After imaging for p-AKT, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Re-blocking: Block the membrane again as described in step 6.1.
-
Re-probing: Incubate the membrane with a primary antibody for total AKT, followed by the appropriate secondary antibody and detection. Repeat the process for a loading control antibody.
Data Analysis
-
Densitometry: Quantify the band intensities for p-AKT, total AKT, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-AKT band intensity to the total AKT band intensity for each sample. Further normalize this ratio to the loading control to correct for any loading inaccuracies.
-
Relative Quantification: Express the normalized p-AKT levels in the this compound-treated samples as a percentage of the untreated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 3. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
GNE-477 Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo xenograft studies using GNE-477, a potent dual inhibitor of PI3K and mTOR. The following protocols are intended to serve as a detailed resource for researchers investigating the anti-tumor efficacy of this compound in preclinical cancer models.
Introduction
This compound is a small molecule inhibitor that targets two key nodes in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those from renal cell carcinoma and glioblastoma.[1][3] Xenograft models provide a crucial in vivo platform to evaluate the therapeutic potential of this compound by assessing its ability to inhibit tumor growth in a living organism.
Mechanism of Action
This compound exerts its anti-cancer effects by dually inhibiting PI3K and mTOR, key kinases in a major signaling pathway that promotes cell growth, proliferation, and survival.[1][4] By blocking the phosphorylation of downstream effectors such as Akt, p70S6K, and S6 ribosomal protein, this compound effectively halts the cell cycle and induces apoptosis in cancer cells.[2][5]
Figure 1: this compound inhibits the PI3K/mTOR signaling pathway.
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining reliable and reproducible data. The following sections outline a typical experimental workflow and detailed protocols.
Figure 2: Experimental workflow for a this compound xenograft study.
Data Presentation: Key Experimental Parameters
The following tables summarize critical quantitative data for designing a this compound xenograft study based on published literature.
Table 1: Recommended Cell Lines and Implantation Parameters
| Parameter | Recommendation | Reference |
| Cell Lines | RCC1 (Renal Cell Carcinoma) | [1] |
| U87, U251 (Glioblastoma) | [3] | |
| PC3 (Prostate Cancer) | [6] | |
| Animal Model | Athymic Nude Mice (nu/nu) | [1][3] |
| Implantation Site | Subcutaneous (flank) | [1] |
| Cell Number | 5 x 106 cells per mouse | |
| Injection Volume | 100-200 µL | |
| Cell Suspension | 1:1 mixture of serum-free media and Matrigel |
Table 2: this compound Dosing and Administration
| Parameter | Recommendation | Reference |
| Dosage Range | 10-50 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 21 days | [1] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 3: Study Endpoints and Monitoring
| Parameter | Recommendation | Reference |
| Tumor Measurement | Caliper measurement, 2-3 times per week | [1] |
| Tumor Volume Calculation | (Length x Width2) / 2 | [1] |
| Primary Endpoint | Tumor growth inhibition (TGI) | [1] |
| Secondary Endpoints | Body weight, clinical signs of toxicity | [1] |
| Humane Endpoints | Tumor volume >2000 mm3, >20% body weight loss, ulceration, or signs of distress |
Detailed Experimental Protocols
Protocol 1: Tumor Cell Implantation
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using standard trypsinization methods and wash with serum-free medium. Resuspend the cell pellet in a 1:1 mixture of cold serum-free medium and Matrigel to the desired concentration (e.g., 5 x 107 cells/mL for a 100 µL injection). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the injection site on the flank with 70% ethanol.
-
Implantation: Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.
-
Post-Implantation Monitoring: Monitor the animals for any adverse reactions to the injection.
Protocol 2: this compound Formulation and Administration
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution Preparation: On each day of dosing, dilute the this compound stock solution in the vehicle to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the final concentration would be 2 mg/mL for a 200 µL injection volume). Ensure the final DMSO concentration is 10% or less.
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal injection.
Protocol 3: Tumor Measurement and Animal Monitoring
-
Tumor Measurement:
-
Gently restrain the mouse.
-
Using a digital caliper, measure the length (longest dimension) and width (perpendicular to the length) of the tumor.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.[1]
-
Perform measurements 2-3 times per week.
-
-
Animal Welfare Monitoring:
-
Record the body weight of each animal at the time of tumor measurement.
-
Observe the animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and food/water intake.
-
Monitor for signs that may necessitate euthanasia according to humane endpoints, such as significant weight loss, tumor ulceration, or impaired mobility.
-
Protocol 4: Tissue Collection and Processing
-
Euthanasia and Tumor Excision: At the study endpoint, euthanize the mice according to approved institutional guidelines. Surgically excise the tumor and measure its final weight.
-
Tissue Fixation for Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed tissue to 70% ethanol and proceed with standard paraffin embedding.
-
-
Snap-Freezing for Western Blot:
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen.
-
Store the frozen tissue at -80°C until protein extraction.
-
Statistical Analysis
Tumor growth data can be analyzed using repeated measures ANOVA to compare the tumor volumes between the treatment and control groups over time. A Student's t-test can be used to compare final tumor weights. P-values less than 0.05 are typically considered statistically significant.
By adhering to these detailed protocols and experimental design considerations, researchers can effectively evaluate the in vivo efficacy of this compound in xenograft models, contributing valuable data to the preclinical development of this promising anti-cancer agent.
References
- 1. Targeting the PI3K/mTOR Pathway in Murine Endocrine Cell Lines: In Vitro and in Vivo Effects on Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Therapeutic impacts of this compound-loaded H2O2 stimulus-responsive dodecanoic acid-phenylborate ester-dextran polymeric micelles on osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of GNE-477 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNE-477 is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1][2][3]. It demonstrates an IC50 of 4 nM for PI3Kα and a Ki of 21 nM for mTOR[1][4]. Due to its critical role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in oncogenic malignancies, this compound is a valuable tool in cancer research and cell signaling studies[3][5][6][7]. Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Signaling Pathway
This compound exerts its biological effects by co-targeting PI3K and mTOR, two key kinases in a critical cell signaling pathway that promotes cell survival, proliferation, and growth[8]. By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, including the phosphorylation of Akt, p70S6K1, and S6[5][6].
Physicochemical Properties and Solubility
The table below summarizes the key quantitative data for this compound. Note that solubility can be affected by factors such as the purity of the compound, temperature, and the nature of the solvent used.
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₈O₃S₂[1][2][9] |
| Molecular Weight | 504.63 g/mol [1][4][9] |
| CAS Number | 1032754-81-6[1][2][9][10] |
| Appearance | Light yellow to yellow solid[9] |
| Purity | ≥98% |
| Solubility | DMSO: ≥16.67 mg/mL (≥33.03 mM)[9]. Some suppliers report up to 25 mg/mL (49.54 mM)[1].Water: Insoluble[10]Ethanol: Insoluble[3][10] |
| Storage (Solid Form) | 3 years at -20°C[1][9] |
| Storage (Stock Solution) | 1-2 years at -80°C in DMSO[1][9].Shorter term (1 year) at -20°C[9]. |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder (CAS: 1032754-81-6)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Equipment
-
Vortex mixer
-
Bath sonicator (optional, recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Step-by-Step Procedure
1. Calculation: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] x [1000 / Concentration (mM)]
Example for preparing 1 mL of a 10 mM stock solution: Mass of this compound (mg) = 10 mM x 1 mL x 504.63 g/mol / 1000 = 5.0463 mg
2. Preparation: a. Tare a sterile microcentrifuge tube on a precision balance. b. Carefully weigh approximately 5.05 mg of this compound powder directly into the tared tube. Record the exact weight. c. Using your recorded weight, recalculate the precise volume of DMSO required to achieve a 10 mM concentration. d. Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. Using fresh DMSO is critical, as absorbed moisture can reduce the solubility of the compound[1][9].
3. Dissolution: a. Tightly cap the tube and vortex thoroughly for 1-2 minutes. b. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear[9]. Gentle warming can also facilitate dissolution[3]. c. Visually inspect the solution against a light source to ensure no solid particulates remain.
4. Storage and Handling: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber, or light-protected cryovials. This practice is essential to avoid repeated freeze-thaw cycles which can degrade the compound[1][9][10]. b. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. c. For long-term storage, place the aliquots in a freezer at -80°C, where they can be stable for up to two years[9]. For shorter-term storage (up to one year), -20°C is acceptable[9].
Disclaimer: This product is for research use only and is not intended for human or veterinary use. Always handle chemical reagents with appropriate safety precautions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
GNE-477: Application Notes and Protocols for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in GBM and represents a key therapeutic target.[4][5][6] GNE-477 is a potent, dual inhibitor of PI3K and mTOR, demonstrating significant anti-tumor activity in preclinical models of glioblastoma.[1][2][7] These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its efficacy.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and robust angiogenesis.[8][9] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including glioblastoma.[4][7] this compound is a small molecule inhibitor that targets both PI3K and mTOR, offering a dual-pronged approach to disrupt this oncogenic signaling cascade.[1][2] Preclinical studies have shown that this compound effectively inhibits the proliferation of glioblastoma cells, induces apoptosis, and arrests the cell cycle.[1][2] Furthermore, this compound has been shown to suppress glioblastoma tumor growth in vivo, suggesting its potential as a therapeutic agent for this devastating disease.[1][10]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K.[7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[7] Activated Akt has numerous downstream targets, including mTOR.
mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[3][7] By inhibiting both PI3K and mTOR, this compound effectively blocks the entire signaling cascade, leading to a reduction in the phosphorylation of key downstream effectors like Akt and mTOR.[1] This inhibition ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in glioblastoma cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in human glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87 | 0.1535[7] |
| U251 | 0.4171[7] |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87 | Control | Data not available | Data not available | Data not available |
| This compound (0.5 µM) | Increased[1] | Decreased[1] | Decreased[1] | |
| U251 | Control | Data not available | Data not available | Data not available |
| This compound (0.5 µM) | Increased[1] | Decreased[1] | Decreased[1] |
Table 3: Effect of this compound on Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment | % of Apoptotic Cells |
| U87 | Control | Data not available |
| This compound (0.5 µM) | Increased[1] | |
| U251 | Control | Data not available |
| This compound (0.5 µM) | Increased[1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in glioblastoma research are provided below.
In Vitro Assays
1. Cell Proliferation Assay (CCK-8)
This assay measures cell viability to determine the cytotoxic effects of this compound.
-
Cell Lines: U87 and U251 human glioblastoma cells.
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µM) for 24 or 48 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[1][11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Wound Healing Assay
This assay assesses the effect of this compound on cell migration.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluence.
-
Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with serum-free media containing this compound (e.g., 0.08 µM) or vehicle control.[1]
-
Capture images of the wound at 0, 24, and 48 hours.[1]
-
Measure the wound width to quantify cell migration.
-
3. Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of glioblastoma cells.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in the upper chamber in serum-free media containing this compound or vehicle control.
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for an appropriate time (e.g., 24 hours) to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
4. Flow Cytometry for Cell Cycle and Apoptosis Analysis
This technique is used to determine the effect of this compound on cell cycle progression and apoptosis induction.
-
Cell Cycle Analysis Protocol:
-
Treat cells with this compound for 48 hours.[1]
-
Harvest and fix the cells.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) and RNase.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Analysis Protocol:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. Western Blot Analysis
This method is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Protocol:
-
Treat cells with various concentrations of this compound for 48 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Line: U87MG human glioblastoma cells expressing luciferase.[1]
-
Protocol:
-
Intracranially inject 1 x 10^6 U87MG-luc cells into the striatum of nude mice.[1]
-
After 7 days, randomly divide the mice into a treatment group and a control group.
-
Administer this compound (25 mg/kg) intravenously every other day for a total of 7 injections to the treatment group.[1][10] The control group receives the vehicle (DMSO).[1]
-
Monitor tumor growth using bioluminescence imaging.[1]
-
At the end of the study, sacrifice the mice and collect the brains for histological (H&E staining) and immunohistochemical analysis.[1]
-
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor for the treatment of glioblastoma. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound in glioblastoma. The detailed methodologies will enable the replication and expansion of these preclinical findings, which are essential for the continued development of novel and effective therapies for this challenging disease. Further research is warranted to explore the efficacy of this compound in combination with other treatment modalities and to elucidate potential mechanisms of resistance.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracranial Xenograft Model [bio-protocol.org]
- 11. Cell Viability Assay [bio-protocol.org]
GNE-477: Application Notes and Protocols for Renal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
GNE-477 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound in renal cancer research, based on preclinical findings.
Mechanism of Action
Sustained activation of the PI3K-Akt-mTOR signaling cascade is a critical driver of renal cell carcinoma (RCC) progression.[3][4] this compound exerts its anti-cancer effects by dually inhibiting PI3K and mTOR, thereby blocking the phosphorylation of downstream effectors such as Akt, p70S6K1, and S6.[3][4][5] This comprehensive inhibition of the PI3K-Akt-mTOR pathway leads to the suppression of tumor cell growth, proliferation, migration, and invasion, and the induction of apoptosis.[3][6]
Signaling Pathway of this compound in Renal Cancer
Caption: this compound inhibits the PI3K/mTOR pathway in renal cancer cells.
In Vitro Applications
This compound has demonstrated significant anti-cancer activity in primary human renal cell carcinoma (RCC) cells.[3]
Quantitative Data Summary: In Vitro Studies
| Cell Line | Assay | Endpoint | Result | Reference |
| Primary Human RCC ("RCC1") | Cell Viability (CCK-8) | IC50 | Not explicitly stated, but dose-dependent decrease from 1-100 nM | [3] |
| Primary Human RCC ("RCC1") | Apoptosis (Caspase Activity) | Fold Increase (vs. control) | Caspase-3: ~8-10 fold; Caspase-9: ~8-10 fold (at 50 nM) | [3] |
| Primary Human RCC ("RCC1, RCC2, RCC3") | Cell Viability (CCK-8) | Inhibition at 50 nM | Potent inhibition | [6] |
| Primary Human RCC ("RCC1, RCC2, RCC3") | Proliferation (EdU Incorporation) | Inhibition at 50 nM | Potent inhibition | [6] |
| HK-2 (normal renal epithelial) | Cell Viability & Proliferation | Effect at 50 nM | Non-cytotoxic | [6] |
| Primary Human Renal Epithelial Cells | Cell Viability & Proliferation | Effect at 50 nM | Non-cytotoxic | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on methodologies described for assessing the effect of this compound on RCC cell viability.[3]
Materials:
-
Primary human RCC cells or RCC cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 100 nM is recommended.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the culture medium with the this compound-containing medium or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound in renal cancer cells.
Western Blot Analysis
This protocol is designed to analyze the inhibition of the PI3K-Akt-mTOR pathway by this compound.[3]
Materials:
-
RCC cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p85, anti-p-Akt, anti-p-p70S6K1, anti-p-S6, and total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate membranes with primary antibodies overnight at 4°C.
-
Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Applications
This compound has shown potent anti-tumor activity in a xenograft model of human renal cell carcinoma.[3][7]
Quantitative Data Summary: In Vivo Study
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Nude mice with RCC1 xenografts | This compound (i.p. injection) | 10 mg/kg/day | 21 days | Potent inhibition of tumor growth | [3][7] |
| Nude mice with RCC1 xenografts | This compound (i.p. injection) | 50 mg/kg/day | 21 days | Potent inhibition of tumor growth | [3][7] |
| Nude mice with RCC1 xenografts | AZD2014 (i.p. injection) | 10 mg/kg/day | 21 days | Less potent tumor growth inhibition compared to this compound | [7] |
Experimental Protocol
RCC Xenograft Tumor Model
This protocol is based on the in vivo studies of this compound in nude mice.[3][7]
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Primary human RCC cells ("RCC1")
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of RCC1 cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flanks of nude mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).[3]
-
Randomize mice into treatment and control groups (n=10 per group is suggested).[7]
-
Administer this compound via intraperitoneal (i.p.) injection daily at the desired doses (e.g., 10 mg/kg and 50 mg/kg).[7] Administer vehicle to the control group.
-
Measure tumor volumes (Volume = 0.5 x Length x Width²) and mouse body weights every 7 days for the duration of the study (e.g., 35 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft studies of this compound in renal cancer.
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor for the study of renal cell carcinoma. It demonstrates potent and specific anti-cancer effects in vitro and in vivo, providing a valuable tool for researchers investigating the PI3K-Akt-mTOR signaling pathway in renal cancer and for the preclinical development of novel therapeutic strategies.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]
Application Notes and Protocols for G-477 CCK-8 Proliferation Assay
These application notes provide a detailed protocol for assessing the anti-proliferative effects of GNE-477, a potent dual PI3K/mTOR inhibitor, on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and drug discovery.
Introduction
This compound is a small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, including glioblastoma and renal cell carcinoma, by effectively downregulating the AKT/mTOR signaling pathway.[4][5][6][7][8]
The CCK-8 assay is a sensitive, colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at 450 nm.[9][11]
This protocol outlines the methodology to evaluate the dose-dependent effect of this compound on the proliferation of cancer cells.
Data Presentation
The following table summarizes the inhibitory effects of this compound on the proliferation of different cancer cell lines as determined by proliferation assays. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| U87 | Glioblastoma | 0.1535 | [6] |
| U251 | Glioblastoma | 0.4171 | [6] |
| RCC1 | Renal Cell Carcinoma | ~0.01-0.1 (dose-dependent decrease in viability) | [12] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., U87, U251, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stored as a stock solution in DMSO at -20°C)[13]
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Cell Culture and Seeding
-
Culture the cancer cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).[9][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9][10]
-
Incubate the plate for 24 hours to allow the cells to adhere and enter the logarithmic growth phase.[9][10]
This compound Treatment
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
CCK-8 Proliferation Assay
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well of the 96-well plate, including control wells.[9][10] Be careful not to introduce bubbles.[9]
-
Incubate the plate for 1-4 hours in the humidified incubator.[9][10] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
If the absorbance is not to be measured immediately, 10 µL of 1% w/v SDS or 0.1 M HCl can be added to each well to stop the reaction. The plate should be covered and stored at room temperature, protected from light. The absorbance will remain stable for up to 24 hours.[9][10]
Data Analysis
-
Calculate the cell viability for each treatment group as a percentage of the vehicle control group using the following formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Visualizations
This compound Mechanism of Action: PI3K/mTOR Signaling Pathway Inhibition
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Experimental Workflow for this compound CCK-8 Proliferation Assay
Caption: Workflow of the this compound CCK-8 proliferation assay.
Logical Relationship of CCK-8 Assay Principle
Caption: Principle of the CCK-8 cell viability assay.
References
- 1. PI3K Signaling in Tissue Hyper-Proliferation: From Overgrowth Syndromes to Kidney Cysts [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [patrinum.ch]
- 6. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [patrinum.ch]
- 8. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. dojindo.co.jp [dojindo.co.jp]
- 11. bosterbio.com [bosterbio.com]
- 12. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
GNE-477: Unveiling Cell Cycle Dynamics with EdU Incorporation
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-477 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway crucial for cell growth, proliferation, and survival.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common event in various cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including those from renal cell carcinoma and glioblastoma.[1][4][5][6][7][8] The compound effectively inhibits cell growth, migration, and invasion, while also inducing apoptosis.[1][4][5][6][7][8] A key mechanism of its action is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[4][5][6][7][8]
This document provides a detailed protocol for utilizing a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to analyze the effects of this compound on the cell cycle. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis (S-phase).[9][10][11] Unlike the traditional BrdU assay, EdU detection is based on a "click" chemistry reaction that is rapid, efficient, and does not require harsh DNA denaturation, thus preserving cellular morphology and epitope integrity for multiplexing analysis.[9][12]
This compound: Mechanism of Action and Cellular Effects
This compound exerts its anti-cancer effects by simultaneously inhibiting PI3K and mTOR, leading to the inactivation of the downstream Akt signaling cascade.[1][13] This is achieved by blocking the phosphorylation of key signaling molecules such as Akt, p70S6K1, and S6.[1][6][8] The inhibition of this pathway disrupts essential cellular processes, culminating in reduced cell proliferation and survival.
Key Cellular Effects of this compound:
-
Inhibition of Proliferation: this compound potently inhibits the proliferation of various cancer cell lines.[1][6]
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][6][8]
-
Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.[1][4][6]
-
Inhibition of Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capacity of cancer cells.[1][6]
Quantitative Data Summary
The following tables summarize the reported efficacy and experimental conditions for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |
| Primary Human RCC Cells | Renal Cell Carcinoma | 1-100 nM | Inhibition of cell growth, viability, proliferation, migration, and invasion; induction of apoptosis. | [1][14] |
| U87 and U251 | Glioblastoma | 0.125-32 µmol/L | Inhibition of proliferation, migration, and invasion; induction of apoptosis; G0/G1 cell cycle arrest. | [4][6] |
| Parameter | This compound | Other PI3K/mTOR Inhibitors (e.g., LY294002, AZD2014) | Reference |
| Potency in inhibiting RCC cell survival | Significantly more potent | Less potent | [1] |
| Potency in inducing apoptosis in RCC cells | Significantly more potent | Less potent | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for the EdU incorporation assay.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for the this compound EdU incorporation assay.
Experimental Protocol: EdU Incorporation Assay for Cell Cycle Analysis
This protocol is designed for analyzing cell proliferation and cell cycle distribution in response to this compound treatment using fluorescence microscopy or flow cytometry.
Materials
-
Cells of interest (e.g., U87, U251, or primary cancer cells)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO, store at -20°C)[2]
-
EdU (5-ethynyl-2'-deoxyuridine), 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click chemistry reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor™ 488 azide, and a copper catalyst)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
96-well plates, chamber slides, or cell culture dishes
-
Fluorescence microscope or flow cytometer
Procedure
-
Cell Seeding:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0, 0.1, 1, 10, 100 nM and 1, 10 µM) to determine the optimal concentration for your cell type.
-
Replace the medium in the cell culture vessels with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
EdU Labeling:
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.
-
Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use.
-
Remove the wash solution and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[15][16]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
DNA Staining (for total cell count and cell cycle analysis):
-
If desired, stain the cells with a DNA dye such as Hoechst 33342 or DAPI to visualize the nuclei of the entire cell population.
-
Incubate with the DNA stain for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and DNA stain.
-
Capture images from multiple fields for each treatment condition.
-
Quantify the percentage of EdU-positive cells (proliferating cells) by dividing the number of green-fluorescent nuclei by the total number of blue-fluorescent nuclei.
-
-
Flow Cytometry:
-
For flow cytometry, detach the cells after the final wash step using trypsin or a cell scraper.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer. EdU-positive cells will show high fluorescence in the channel corresponding to the fluorescent azide. The DNA stain will allow for cell cycle analysis by plotting DNA content (e.g., DAPI fluorescence) against EdU fluorescence.[17] This will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Conclusion
The EdU incorporation assay is a robust and sensitive method to assess the anti-proliferative effects of this compound. By quantifying the percentage of cells in the S-phase and analyzing the overall cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this potent PI3K/mTOR inhibitor. This protocol provides a comprehensive framework for conducting these experiments, which can be adapted and optimized for specific cell types and experimental goals in cancer research and drug development.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [patrinum.ch]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [patrinum.ch]
- 8. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 11. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: GNE-477 in Immunofluorescence for Protein Localization
Introduction
GNE-477 is a potent, cell-permeable dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is frequently dysregulated in various diseases, particularly in cancer, making it a prime target for therapeutic intervention.[3] Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. By treating cells with this compound and subsequently performing immunofluorescence staining for a protein of interest, researchers can elucidate the downstream effects of PI3K/mTOR inhibition, observing changes in protein translocation, expression levels, or co-localization with other cellular components.[4] These application notes provide a detailed protocol for utilizing immunofluorescence to study the effects of this compound on target protein localization.
Mechanism of Action: PI3K/Akt/mTOR Signaling
This compound exerts its function by inhibiting the kinase activity of both PI3K and mTOR. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1). This compound's dual-action effectively shuts down this entire cascade.[5][6] For example, studies in renal cell carcinoma and glioblastoma have shown that this compound blocks the phosphorylation of key pathway proteins including Akt, p70S6K1, and S6.[4][5]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line and experimental goals. The following table summarizes concentrations and inhibitory values reported in the literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (PI3Kα) | Cell-free assay | 4 nM | [1] |
| Kiapp (mTOR) | Cell-free assay | 21 nM | [1] |
| EC50 | MCF7.1 (Breast Cancer) | 143 nM | [2] |
| Effective Conc. | U87, U251 (Glioblastoma) | 0.5 - 8 µM (for 48h) | [4] |
| Effective Conc. | Primary Renal Cell Carcinoma | 1 - 100 nM (for 24-96h) | [5][7] |
| In Vivo Conc. | RCC Xenograft Mice Model | 10 or 50 mg/kg (daily) | [7] |
Experimental Protocols
Overall Experimental Workflow
The general process involves treating cultured cells with this compound, followed by standard immunofluorescence procedures to visualize the protein of interest.
Detailed Protocol: Immunofluorescence Staining Post-GNE-477 Treatment
This protocol provides a generalized method for indirect immunofluorescence to assess protein localization after treatment with this compound.[8] Optimization may be required based on the specific cell line and primary antibody used.
Materials and Reagents:
-
This compound (Stock solution in DMSO)[1]
-
Cell culture medium (appropriate for your cell line)
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS[4][9]
-
Primary Antibody (specific to the protein of interest)
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the DMSO stock in fresh cell culture medium.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).[5]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired duration (e.g., 24 to 48 hours), depending on the experimental design.[4][7]
-
-
Fixation:
-
Aspirate the medium and gently wash the cells once with PBS.[8]
-
Add the 4% PFA Fixation Solution to each well, ensuring coverslips are fully submerged.
-
Aspirate the fixative and wash the cells 2-3 times with PBS, for 5 minutes each wash.[8] At this stage, fixed cells can be stored at 4°C for several days if needed.[8]
-
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer or a specified antibody dilution buffer to its optimal working concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the coverslips thoroughly 3-4 times with PBS for 5-10 minutes each.[11]
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.
-
Add the diluted secondary antibody to the coverslips.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.[10]
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash 3-4 times with PBS for 5-10 minutes each in the dark.[11]
-
(Optional) Incubate with a nuclear counterstain like DAPI (e.g., 1 µM in PBS) for 5 minutes.[11]
-
Wash once more with PBS.
-
Carefully remove the coverslip from the well, wick away excess PBS, and mount it cell-side down onto a clean microscope slide with a drop of antifade mounting medium.
-
Seal the edges with clear nail polish and allow it to dry.
-
-
Imaging:
-
Store slides at 4°C in the dark until ready for imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores. Acquire images of both the treated and vehicle control samples using identical microscope settings.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ptglab.com [ptglab.com]
- 11. v19.proteinatlas.org [v19.proteinatlas.org]
GNE-477 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-477 is a potent, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] Its ability to simultaneously block both PI3K and mTOR makes it a compelling candidate for cancer therapy.[1][3] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in preclinical cancer models, based on currently available research.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[5] This pathway is crucial for cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor progression. This compound's dual inhibitory action on PI3K and mTOR leads to the dephosphorylation of downstream targets like Akt, p70S6K1, and S6, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6]
Figure 1: this compound Signaling Pathway.
In Vivo Applications and Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| Renal Cell Carcinoma | Nude mice with RCC1 xenografts | 10 or 50 mg/kg, i.p. | Daily for 3 weeks | Potent inhibition of tumor growth. | [6] |
| Glioblastoma | Nude mice with U87MG intracranial xenografts | 25 mg/kg, tail vein | Every other day, 7 times | Significantly smaller tumor volume compared to control. | |
| Osteosarcoma | Nude mice with U2OS xenografts | 25 mg/kg, i.p. | Not specified | Tumor regression and impeded tumor growth. | [1] |
| Prostate Cancer | Not specified | 1-20 mg/kg, q.d. | 14 days | Significant tumor growth inhibition at doses as low as 1 mg/kg; stasis at 20 mg/kg. | [7][8] |
Formulation Protocols for In Vivo Studies
The lipophilic nature of this compound necessitates a specific formulation for in vivo administration to ensure its solubility and bioavailability.
Standard Formulation for Intraperitoneal (i.p.) Injection
This protocol is based on a commonly recommended vehicle for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 16.7 mg/mL is a viable starting point.[7] Ensure the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
In a sterile tube, sequentially add the vehicle components. For a final volume of 1 mL, the composition is:[7]
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Add the this compound stock solution to the vehicle. To achieve a final concentration of 1.67 mg/mL, add 100 µL of the 16.7 mg/mL this compound stock in DMSO to the 900 µL of prepared vehicle.[7]
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.
-
Prepare fresh on the day of injection.
Figure 2: this compound Standard Formulation Workflow.
Advanced Formulation: Polymeric Micelles for Osteosarcoma
For targeted delivery and potentially improved therapeutic outcomes, a polymeric micelle formulation has been described for osteosarcoma studies.[1]
Materials:
-
This compound powder
-
Dodecanoic acid-phenylborate ester-dextran (DA-B-DEX) polymer
-
Phosphate-buffered saline (PBS)
Equipment:
-
Dialysis tubing (e.g., 3,500 Da MWCO)
-
Syringe filters (5.00 and 0.45 µm)
-
Lyophilizer (Freeze-dryer)
Protocol:
-
Co-dissolve this compound and DA-B-DEX polymer in PBS. A ratio of 8.5 mg this compound to 91.5 mg of DA-B-DEX in 100 mL of PBS has been reported.[1]
-
Dialyze the solution against ultra-pure water for 48 hours, with frequent water changes (e.g., every 4 hours).[1]
-
Filter the resulting suspension through 5.00 µm and then 0.45 µm syringe filters.[1]
-
Lyophilize (freeze-dry) the filtered suspension to obtain a white powder of this compound-loaded polymeric micelles (this compound@DBD).[1]
-
Reconstitute the lyophilized powder in a suitable vehicle (e.g., PBS) for in vivo administration.
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
Pre-Procedure:
-
Ensure the animal protocol is approved by the Institutional Animal Care and Use Committee (IACUC).
-
Accurately weigh each mouse to calculate the correct injection volume.
-
Warm the this compound formulation to room temperature to minimize discomfort to the animal.
Procedure:
-
Restrain the mouse securely.
-
Position the mouse with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Figure 3: Intraperitoneal Injection Workflow.
Safety and Toxicology
In the reported studies, this compound was generally well-tolerated at efficacious doses. No significant changes in animal body weight or other apparent toxicities were observed in mice treated with this compound.[6] However, it is crucial to include a vehicle-only control group in all in vivo experiments to accurately attribute any observed effects to the compound itself.
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with demonstrated in vivo anti-tumor efficacy. The formulation and administration protocols provided here offer a starting point for researchers investigating the therapeutic potential of this compound in preclinical cancer models. Adherence to proper formulation techniques and animal handling procedures is essential for obtaining reliable and reproducible results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: GNE-477 Intravenous vs. Oral Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-477 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various animal models, including renal cell carcinoma and glioblastoma.[4] While this compound has been described as having favorable pharmacokinetic properties in mice, rats, and dogs, detailed public data directly comparing the intravenous (IV) and oral (PO) routes of administration is limited.[5]
These application notes provide a summary of the available data on this compound and present standardized protocols for researchers to conduct their own comparative studies on the intravenous versus oral administration of this compound or similar kinase inhibitors in animal models.
Data Presentation
Table 1: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 5 | e.g., 20 |
| Cmax (ng/mL) | Peak plasma concentration | Peak plasma concentration |
| Tmax (h) | Time to reach Cmax | Time to reach Cmax |
| AUC (0-t) (ngh/mL) | Area under the curve to last measured time point | Area under the curve to last measured time point |
| AUC (0-inf) (ngh/mL) | Area under the curve extrapolated to infinity | Area under the curve extrapolated to infinity |
| t½ (h) | Elimination half-life | Elimination half-life |
| Clearance (mL/h/kg) | Volume of plasma cleared of the drug per unit time | - |
| Volume of Distribution (L/kg) | Apparent volume into which the drug distributes | - |
| Bioavailability (%) | 100 | Fraction of the oral dose that reaches systemic circulation |
Table 2: Template for Efficacy of this compound in Xenograft Models
| Administration Route | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., Daily | e.g., +500% | 0 |
| Intravenous (IV) | e.g., 5 | e.g., Daily | e.g., +150% | Calculated vs. Vehicle |
| Oral (PO) | e.g., 20 | e.g., Daily | e.g., +100% | Calculated vs. Vehicle |
Signaling Pathway
This compound targets the PI3K/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting both PI3K and mTOR, this compound can effectively shut down this signaling cascade.
Experimental Protocols
The following are detailed protocols to enable a direct comparison of intravenous and oral administration of this compound in a mouse xenograft model.
Pharmacokinetic Analysis
This protocol aims to determine the pharmacokinetic profile of this compound following IV and PO administration.
Methodology:
-
Animal Models: Use 6-8 week old female BALB/c mice, acclimated for at least one week.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 5 mg/kg) via the lateral tail vein. The volume should not exceed 10 mL/kg.
-
Oral (PO): Administer a single dose (e.g., 20 mg/kg) using oral gavage. The volume should not exceed 10 mL/kg. Animals should be fasted for approximately 4 hours before oral dosing.
-
-
Blood Sampling: Collect serial blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at terminal time points. A typical time course would be: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key PK parameters. Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Tumor Xenograft Efficacy Study
This protocol is designed to compare the anti-tumor efficacy of this compound administered intravenously versus orally.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer, U87MG for glioblastoma) under standard conditions.
-
Animal Models: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (administered by the same routes as the treated groups).
-
Group 2: this compound, intravenous administration (e.g., 5 mg/kg, daily).
-
Group 3: this compound, oral administration (e.g., 20 mg/kg, daily).
-
-
Efficacy and Tolerability Assessment: Continue dosing for a predetermined period (e.g., 21 days). Monitor tumor volumes and body weights throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
Conclusion
While published data directly comparing the intravenous and oral administration of this compound is scarce, the provided protocols offer a robust framework for researchers to generate this critical information. Understanding the pharmacokinetic and pharmacodynamic differences between administration routes is essential for the preclinical development of this compound and other targeted therapies, ultimately informing clinical trial design and potential therapeutic applications.
References
- 1. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477 in Combination Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-477 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2] By simultaneously targeting two key nodes in this pathway, this compound offers a promising strategy for cancer therapy.[3] Preclinical studies have demonstrated its efficacy as a single agent in various cancer models, including renal cell carcinoma and glioblastoma.[4][5] This document provides detailed application notes and protocols for the use of this compound in combination with other anticancer agents, a strategy aimed at enhancing therapeutic efficacy and overcoming potential resistance mechanisms.
Rationale for Combination Therapy
The rationale for combining this compound with other anticancer drugs stems from the intricate network of signaling pathways that drive cancer progression. Targeting a single pathway can sometimes lead to the activation of compensatory signaling loops, resulting in drug resistance. For instance, inhibition of the PI3K/mTOR pathway can, in some contexts, lead to the upregulation of the MAPK/ERK pathway. Therefore, combining a PI3K/mTOR inhibitor like this compound with an inhibitor of a parallel or downstream pathway, such as a MEK inhibitor, presents a logical approach to achieve synergistic antitumor effects.[6][7]
Data Presentation: In Vitro Synergistic Effects
The following tables summarize hypothetical, yet representative, quantitative data for the combination of this compound with a MEK inhibitor (e.g., Trametinib) in non-small cell lung cancer (NSCLC) and colorectal cancer cell lines, based on findings from studies with analogous PI3K/mTOR and MEK inhibitor combinations.
Table 1: In Vitro IC50 Values of this compound and Trametinib as Single Agents and in Combination
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) | This compound + Trametinib IC50 (nM) | Combination Index (CI)* |
| A549 | NSCLC | 150 | 25 | 15 | < 1 (Synergistic) |
| HCT116 | Colorectal | 200 | 15 | 12 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| A549 (NSCLC) | Vehicle Control | - | 0 |
| This compound | 20 mg/kg, daily | 45 | |
| Trametinib | 1 mg/kg, daily | 35 | |
| This compound + Trametinib | 20 mg/kg + 1 mg/kg, daily | 85 | |
| HCT116 (Colorectal) | Vehicle Control | - | 0 |
| This compound | 20 mg/kg, daily | 40 | |
| Trametinib | 1 mg/kg, daily | 30 | |
| This compound + Trametinib | 20 mg/kg + 1 mg/kg, daily | 80 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a combination agent on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Trametinib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium. For combination studies, a fixed ratio of the two drugs can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line (e.g., A549)
-
Matrigel
-
This compound
-
Combination agent (e.g., Trametinib)
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)
-
Group 3: Combination agent (e.g., Trametinib, 1 mg/kg, oral gavage, daily)
-
Group 4: this compound + Combination agent (at the same doses and schedules)
-
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Conclusion
The dual PI3K/mTOR inhibitor this compound holds significant promise as a component of combination cancer therapy. The provided application notes and protocols, based on established preclinical methodologies, offer a framework for researchers to investigate the synergistic potential of this compound with other targeted agents. Such studies are crucial for the rational design of more effective and durable cancer treatments.
References
- 1. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 6. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477: Comprehensive Application Notes for Long-Term Storage and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of GNE-477, a potent dual PI3K/mTOR inhibitor. Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in research and drug development settings.
Long-Term Storage Recommendations
Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a dry, dark place. Some suppliers suggest stability for ≥ 4 years at -20°C.[2] |
| 4°C | Up to 2 years[3] | For shorter-term storage. | |
| In Solution (DMSO) | -80°C | Up to 2 years[1][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[1][3] | Less ideal than -80°C for long-term storage. |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][3]
This compound Signaling Pathway
This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), key components of a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][3][4][5] The pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention.
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Experimental Protocols for Stability Assessment
The following protocols are based on established guidelines for stability testing of pharmaceutical compounds, such as those from the International Council for Harmonisation (ICH).
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use.
-
Long-Term Stability Study Protocol
This protocol outlines a systematic approach to evaluating the long-term stability of this compound in solution.
Caption: Experimental workflow for this compound stability testing.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO as described in section 3.1.
-
Aliquoting: Aliquot the stock solution into multiple sterile, tightly sealed cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the desired long-term storage temperatures, typically -20°C and -80°C.
-
Time Points: Establish a schedule for analysis. For long-term studies, recommended testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Sample Analysis (at each time point):
-
Retrieve one aliquot from each storage condition.
-
Thaw the sample at room temperature.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The initial analysis at Time = 0 serves as the baseline for comparison.
-
-
Data Evaluation: Compare the results from each time point to the initial (T=0) data. A significant change is typically defined as a noticeable decrease in the parent compound's purity or the appearance of significant degradation peaks.
Freeze-Thaw Stability Study Protocol
This study assesses the stability of this compound when subjected to repeated freezing and thawing cycles.
Methodology:
-
Sample Preparation: Use an aliquot of the this compound stock solution in DMSO.
-
Initial Analysis (Cycle 0): Analyze the fresh solution using HPLC or LC-MS to establish a baseline.
-
Freeze-Thaw Cycles:
-
Freeze the aliquot at -20°C or -80°C for at least 24 hours.
-
Thaw the sample completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, take a small sample for analysis.
-
Repeat this process for a predetermined number of cycles (e.g., 3-5 cycles).
-
-
Analysis: Analyze the sample after each freeze-thaw cycle.
-
Data Evaluation: Compare the purity and degradation profile of the samples from each cycle to the initial baseline data.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the stability of this compound. This method must be able to separate the intact drug from any potential degradation products.
Table 2: Recommended Analytical Techniques for this compound Stability Testing
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of this compound and detect degradation products. | - Peak area/height of the this compound peak- Appearance of new peaks (degradants)- Changes in retention time |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of any degradation products, aiding in their structural elucidation. | - Mass-to-charge ratio (m/z) of this compound- m/z of new peaks |
General HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Note: Method development and validation are essential to ensure the analytical procedure is suitable for its intended purpose.
By following these application notes and protocols, researchers can ensure the reliable use of this compound in their experiments, leading to more accurate and reproducible results.
References
Troubleshooting & Optimization
GNE-477 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and best practices for the use of GNE-477, a potent dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It works by blocking the PI3K/Akt/mTOR signaling pathway, which is a crucial intracellular pathway involved in cell cycle regulation, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a frequent event in many types of cancer, making it a key target for cancer therapy. This compound has demonstrated anti-tumor activity in various cancer cell lines, including glioblastoma and renal cell carcinoma.
Q2: What are the primary solubility limitations of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). However, it is practically insoluble in aqueous solutions like water and ethanol. This limited aqueous solubility can present challenges when preparing solutions for in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in fresh, high-quality DMSO. To minimize the impact of moisture absorption by DMSO, which can reduce solubility, it is advisable to use a newly opened bottle of DMSO. The stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 - 25 | 33.03 - 49.54 | May require sonication to fully dissolve. Use of fresh DMSO is recommended as hygroscopic DMSO can decrease solubility. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or for in vivo formulations.
-
Materials:
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This compound powder
-
Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or cryovials
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Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Cell-Based Assays (e.g., Cell Viability, Western Blot)
-
Objective: To treat cultured cells with this compound to assess its biological effects.
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with the specific downstream assay (e.g., for a cell viability assay, add the viability reagent; for Western blotting, lyse the cells).
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-mTOR, anti-phospho-S6K, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Quantify the protein concentration of each cell lysate.
-
Normalize the protein amounts and prepare samples for loading onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Troubleshooting Guide
Issue: Precipitate forms in the cell culture medium after adding this compound.
This is a common issue due to the low aqueous solubility of this compound.
-
Immediate Action: Do not use the medium with precipitate for your experiment, as the actual concentration of the compound will be unknown and the precipitate can be toxic to cells.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Signaling Pathway
This compound inhibits the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of this compound.
Problems with Gne-477 precipitating in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, GNE-477. Our aim is to help you overcome common challenges, particularly issues related to compound precipitation in cell culture media, to ensure the success of your experiments.
Troubleshooting Guide
Issue: I'm observing precipitation after adding this compound to my cell culture media.
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here's a step-by-step guide to troubleshoot and prevent this problem.
1. Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation.
-
Is your DMSO fresh and anhydrous? this compound is soluble in DMSO; however, DMSO is hygroscopic (readily absorbs moisture from the air).[1][2] Water-contaminated DMSO will significantly reduce the solubility of this compound.
-
Recommendation: Use fresh, anhydrous, research-grade DMSO. Aliquot your DMSO upon receipt into smaller, single-use volumes to minimize exposure to air.
-
-
Is your stock solution concentration too high? While this compound is soluble in DMSO, exceeding its solubility limit can lead to precipitation upon storage or dilution.
-
Recommendation: Prepare a stock solution at a concentration that is well within its solubility limit in DMSO (see table below).
-
2. Optimize Your Working Solution Preparation
The method of diluting the DMSO stock into your aqueous cell culture media is critical.
-
Are you adding the media to the DMSO stock or vice-versa? Adding a small volume of DMSO stock directly to a large volume of aqueous media can cause the compound to immediately precipitate.
-
Recommendation: Employ a serial dilution method. First, dilute your this compound DMSO stock in a small volume of media (e.g., 1:10), ensuring rapid mixing. Then, add this intermediate dilution to your final volume of media.
-
-
Is the final DMSO concentration in your media too high or too low?
-
Too high: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell line.[3][4][5][6][7]
-
Too low: A certain amount of DMSO is necessary to maintain the solubility of this compound in the aqueous media. If the final DMSO concentration is too low, the compound may precipitate.
-
Recommendation: Aim for a final DMSO concentration of 0.1% to 0.5% in your culture media. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
3. Consider Media Components
-
Does your media contain serum? The proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.
-
Recommendation: If your experimental design allows, use serum-containing media. If you must use serum-free media, you may need to take extra precautions to prevent precipitation, such as using a lower concentration of this compound or exploring the use of solubilizing agents.
-
4. Visual Confirmation of Precipitation
-
How can I be sure what I'm seeing is compound precipitation?
-
Microscopic Examination: Precipitated compound often appears as small, crystalline, or amorphous particles under a microscope, distinct from cells or microbial contamination.
-
Control Wells: Compare your treatment wells to vehicle-only (DMSO) control wells. The presence of particulate matter only in the this compound treated wells is a strong indication of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[2]
Q2: How should I prepare my this compound stock solution?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM). Gentle warming and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% is considered safe for most cell lines, and many can tolerate up to 0.5%.[3][5][6][7] It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells and assay duration.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Sonication can be used to aid in the dissolution of this compound in DMSO. However, be cautious as excessive sonication can generate heat and potentially degrade the compound. Use short bursts of sonication in a water bath to avoid overheating.
Q5: My this compound precipitated in the media. Can I still use it for my experiment?
A5: It is not recommended to use media with visible precipitation. The presence of precipitate means the actual concentration of the dissolved compound is unknown and will not be consistent across your experiment, leading to unreliable and irreproducible results.
Q6: Are there any alternative methods to improve the solubility of this compound in media?
A6: For particularly challenging situations, you might consider formulating this compound with solubility-enhancing excipients, though this would require significant validation. One study reported the use of a dodecanoic acid-phenylborate ester-dextran polymeric micelle system to deliver the hydrophobic this compound.[8] For most standard in vitro assays, optimizing the DMSO-based preparation method is the most straightforward approach.
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Property | Value | Source |
| Molecular Weight | 504.63 g/mol | [1] |
| Solubility in DMSO | ≥ 16.67 mg/mL (33.03 mM) | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Recommended Stock Concentration | 10-20 mM in anhydrous DMSO | General Recommendation |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | [3][5][6][7] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [1] |
Experimental Protocols
Detailed Methodology for Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a final working concentration of this compound in cell culture media.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
Warm a single aliquot of the 10 mM stock solution to room temperature.
-
In a sterile microcentrifuge tube, perform a 1:10 dilution of the stock solution in pre-warmed, serum-containing cell culture media to create a 1 mM intermediate solution.
-
Pipette the media onto the wall of the tube and immediately mix thoroughly by gentle vortexing or pipetting to ensure rapid and uniform dispersion.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed cell culture media to achieve the desired final concentration of this compound.
-
For example, to make 10 mL of a 1 µM working solution, add 10 µL of the 1 mM intermediate solution to 9.99 mL of media.
-
Mix the final working solution thoroughly by inverting the tube several times.
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).
-
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GNE-477 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, GNE-477.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1][2][3] It targets the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for regulating cell growth, proliferation, survival, and metabolism.[4] this compound has been shown to block the phosphorylation of key downstream effectors in this pathway, including Akt, p70S6K1, and S6, leading to the inhibition of cancer cell growth.[5][6]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a typical starting concentration range for this compound in cell viability assays is between 1 nM and 100 nM for sensitive cell lines.[5] However, for less sensitive lines, concentrations up to 32 µM have been used.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][8] For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO to avoid solubility issues. Stock solutions can be stored at -80°C for up to two years.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: In which cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines. Efficacy has been reported in glioblastoma, renal cell carcinoma, prostate cancer, and breast cancer cell lines.[2][5][7][9] The half-maximal inhibitory concentration (IC50) values can vary significantly between different cell lines.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for designing your own experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| U87 | Glioblastoma | 0.1535 | [7][9] |
| U251 | Glioblastoma | 0.4171 | [7][9] |
| RCC1 | Renal Cell Carcinoma | Potent inhibition at 0.01-0.1 µM | [5] |
| RCC2 | Renal Cell Carcinoma | Potent inhibition at 0.05 µM | [10] |
| RCC3 | Renal Cell Carcinoma | Potent inhibition at 0.05 µM | [10] |
| PC3 | Prostate Cancer | EC50 of 0.143 µM | [2] |
| MCF7 | Breast Cancer | EC50 of 0.143 µM | [2] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell viability assays with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - The solubility of this compound in aqueous solutions is low. - The stock solution was not properly dissolved or has been stored improperly. - The final concentration of this compound in the medium is too high. | - Ensure your this compound stock solution is fully dissolved in high-quality, fresh DMSO before diluting it in your culture medium.[8] - Prepare fresh dilutions from your stock for each experiment. - Visually inspect the medium for any signs of precipitation after adding this compound. - If precipitation occurs at your desired concentration, consider using a lower concentration or adding a small amount of a solubilizing agent (ensure it does not affect cell viability). |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Inconsistent drug concentration across wells. - Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. - Mix the plate gently after adding this compound to ensure even distribution. - Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cytotoxicity in vehicle control (DMSO) wells | - The concentration of DMSO is too high. - The cell line is particularly sensitive to DMSO. | - Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.1%. - Run a DMSO dose-response curve for your specific cell line to determine its tolerance. |
| No significant effect on cell viability at expected concentrations | - The cell line may be resistant to PI3K/mTOR inhibition. - The this compound stock solution may have degraded. - Insufficient incubation time. | - Confirm the activation status of the PI3K/Akt/mTOR pathway in your cell line.[11] Cell lines without a dependency on this pathway may be inherently resistant. - Use a fresh vial of this compound or prepare a new stock solution. - Extend the incubation time with this compound (e.g., from 24h to 48h or 72h).[5] |
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell Viability Assay using MTT
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Follow the same procedure as for the CCK-8 assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the CCK-8 assay.
-
-
MTT Reagent Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
GNE-477 Technical Support Center: Investigating Potential Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-477 in kinase assays. This compound is a potent, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).[1][2] Understanding its selectivity is crucial for interpreting experimental results accurately.
This compound Kinase Inhibition Profile
| Target | Parameter | Value (nM) |
| PI3Kα | IC50 | 4 |
| mTOR | Kiapp | 21 |
Note: IC50 (half maximal inhibitory concentration) and Kiapp (apparent inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a well-documented dual inhibitor of PI3Kα and mTOR, with an IC50 of 4 nM for PI3Kα and a Kiapp of 21 nM for mTOR.[1] Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4][5]
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. Could this be due to off-target effects?
A2: While specific off-target activities for this compound against a wide range of kinases have not been extensively published, unexpected cellular phenotypes are a possibility with any kinase inhibitor. The potent inhibition of the central PI3K/mTOR pathway can have widespread effects on cell growth, proliferation, survival, and metabolism, which might be misinterpreted as off-target effects.[3][5] It is also possible that this compound interacts with other kinases to a lesser extent, which could contribute to the observed phenotype. We recommend performing thorough control experiments to dissect the observed effects.
Q3: My in vitro kinase assay results with this compound are inconsistent. What could be the issue?
A3: Inconsistent results in in vitro kinase assays can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions. Common issues include reagent quality, assay conditions, and compound handling.
Q4: Are there any known effects of this compound in animal models?
A4: Yes, this compound has been shown to inhibit tumor growth in various cancer xenograft models, including renal cell carcinoma and glioblastoma.[3][5] In these studies, this compound was generally well-tolerated at effective doses.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or exaggerated cellular response | Potent on-target inhibition: The PI3K/mTOR pathway regulates numerous critical cellular processes. Strong inhibition can lead to significant and sometimes unexpected phenotypic changes. | - Perform dose-response experiments to confirm the effect is concentration-dependent.- Use multiple, distinct readouts for the cellular phenotype.- Compare the effects of this compound with other known PI3K and/or mTOR inhibitors. |
| Potential off-target effects: this compound may inhibit other kinases or cellular proteins, especially at higher concentrations. | - If possible, perform a kinome-wide selectivity screen.- Use a structurally unrelated inhibitor of the same target(s) to see if the phenotype is recapitulated.- Consult the literature for known off-target effects of similar chemical scaffolds. | |
| Variability in kinase assay results | Reagent quality: Degradation of ATP, substrate, or enzyme. | - Use fresh, high-quality reagents.- Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Assay conditions: Suboptimal buffer composition, pH, or temperature. | - Optimize assay conditions for each specific kinase.- Ensure consistent incubation times and temperatures. | |
| Compound precipitation: this compound may precipitate at higher concentrations in aqueous buffers. | - Determine the solubility of this compound in your assay buffer.- Visually inspect for precipitation. | |
| Discrepancy between in vitro and cellular activity | Cellular permeability: this compound may have poor cell membrane permeability. | - Use cell-based assays that measure the downstream effects of PI3K/mTOR inhibition (e.g., phosphorylation of Akt, S6K). |
| Cellular efflux: The compound may be actively transported out of the cells by efflux pumps. | - Co-incubate with known efflux pump inhibitors to see if cellular activity increases. | |
| Metabolic instability: this compound may be rapidly metabolized by the cells. | - Measure the stability of this compound in your cell culture conditions over time. |
Experimental Protocols
In Vitro PI3Kα Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against PI3Kα. Specific components and conditions may need to be optimized.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
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ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the this compound dilutions to the wells of a 384-well plate. Include DMSO-only controls.
-
Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Add the master mix to the wells containing this compound and incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence signal.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro mTOR Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the potency of this compound against mTOR.
Materials:
-
Recombinant human mTOR enzyme complex (e.g., mTORC1)
-
Substrate protein (e.g., recombinant 4E-BP1)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATP
-
This compound
-
Detection antibody (e.g., anti-phospho-4E-BP1) or radiometric detection reagents
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the this compound dilutions to the wells of a 96-well plate, including DMSO-only controls.
-
Add the mTOR enzyme and substrate protein to the wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using a phospho-specific antibody.
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.
-
-
Quantify the signal and calculate the inhibitory activity of this compound.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibitor assay.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477 Technical Support Center: Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GNE-477 in non-cancerous cell lines. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: Based on available research, this compound has been shown to be non-cytotoxic to certain non-cancerous cell lines at concentrations that are effective against cancer cells. Specifically, one study found that a 50 nM concentration of this compound, which potently inhibits renal cell carcinoma (RCC) cell viability, was completely ineffective and non-cytotoxic to non-cancerous HK-2 renal epithelial cells and primary human renal epithelial cells[1]. This suggests a favorable selectivity profile for cancer cells over these specific normal cell types. However, comprehensive data on a wide variety of non-cancerous cell lines is limited in the current literature.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR)[2][3]. It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including p85, Akt, p70S6K1, and S6[1].
Q3: I am observing unexpected cytotoxicity in my non-cancerous control cell line. What could be the cause?
A3: While this compound has shown selectivity, unexpected cytotoxicity in a non-cancerous cell line could be due to several factors:
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Cell Line Specific Sensitivity: The "non-cancerous" status of a cell line does not guarantee resistance to all anti-cancer agents. Some immortalized non-cancerous cell lines may have alterations that make them more sensitive to PI3K/mTOR inhibition than primary cells.
-
High Basal Pathway Activity: The basal activity of the PI3K/Akt/mTOR pathway can vary between different cell types. Non-cancerous cells with a higher basal level of signaling in this pathway might be more susceptible to this compound.
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Off-Target Effects: Although designed to be a dual PI3K/mTOR inhibitor, like many small molecules, this compound could have off-target effects at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Error: Ensure proper handling of the compound, correct concentration calculations, and healthy cell culture conditions. Refer to the troubleshooting guide below for more details.
Q4: What are the reported IC50 values for this compound in cancer cell lines?
A4: IC50 values for this compound have been reported in several cancer cell lines. For example, in human glioblastoma cell lines, the IC50 values were found to be 0.1535 µmol/L in U87 cells and 0.4171 µmol/L in U251 cells[4][5].
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancerous/Non-Cancerous | Assay | Parameter | Value | Reference |
| HK-2 | Renal Epithelial | Non-Cancerous | CCK-8, EdU, Apoptosis | Cytotoxicity | Non-cytotoxic at 50 nM | [1] |
| Primary Human Renal Epithelial Cells | Renal Epithelial | Non-Cancerous | CCK-8, EdU, Apoptosis | Cytotoxicity | Non-cytotoxic at 50 nM | [1] |
| U87 | Glioblastoma | Cancerous | CCK-8 | IC50 | 0.1535 µM | [4][5] |
| U251 | Glioblastoma | Cancerous | CCK-8 | IC50 | 0.4171 µM | [4][5] |
| RCC1, RCC2, RCC3 | Primary Renal Cell Carcinoma | Cancerous | CCK-8, EdU, Migration | Inhibition | Potent inhibition at 50 nM | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is a general guideline for assessing cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound compound
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in culture plates and treat with this compound at the desired concentration and duration. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Mount the coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Analyze the cells under a fluorescence microscope. Alternatively, for suspension cells, analyze by flow cytometry.
Mandatory Visualization
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay | - Contamination of cell culture.- Reagent issue (e.g., expired CCK-8).- Incorrect wavelength reading. | - Check for microbial contamination.- Use fresh reagents and validate their performance.- Ensure the microplate reader is set to the correct wavelength (450 nm for CCK-8). |
| No effect of this compound on a sensitive cancer cell line | - Incorrect concentration of this compound.- Inactive compound.- Cell line has developed resistance. | - Verify calculations and perform a fresh dilution series.- Use a new vial of the compound.- Confirm the identity and characteristics of the cell line (e.g., STR profiling). |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in incubation times.- Pipetting errors. | - Use a consistent cell seeding protocol and count cells accurately.- Standardize all incubation times for treatment and reagent addition.- Calibrate pipettes and use proper pipetting techniques. |
| High percentage of necrotic cells in apoptosis assay (Annexin V+/PI+) | - Compound concentration is too high, causing rapid cell death.- Harsh cell handling. | - Perform a dose-response and time-course experiment to find the optimal conditions for observing apoptosis.- Handle cells gently during harvesting and staining procedures. |
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
Technical Support Center: GNE-477 Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with GNE-477 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficient dual inhibitor that targets both Phosphatidylinositol 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1][2][3][4][5][6] By simultaneously targeting these two critical nodes in the signaling pathway, this compound can effectively block the activation of both mTORC1 and mTORC2 complexes.[1][7] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell processes like growth, proliferation, and survival.[1][2][3][6]
Q2: Which downstream targets should I probe for by Western blot to confirm this compound activity?
To confirm the on-target activity of this compound, you should probe for the phosphorylated forms of key downstream effectors of the PI3K/Akt/mTOR pathway. Effective this compound treatment is expected to decrease the phosphorylation of these targets without affecting their total protein levels.[1]
Table 1: Key Downstream Targets for this compound Activity Verification
| Target Protein | Phosphorylation Site(s) | Expected Result with this compound | Pathway Component |
| Akt | Ser473 and Thr308 | ↓ Decrease | Downstream of PI3K, upstream of mTORC1 |
| p70S6 Kinase (p70S6K) | Thr389 | ↓ Decrease | Downstream of mTORC1 |
| Ribosomal Protein S6 | Ser235/236 or Ser240/244 | ↓ Decrease | Downstream of p70S6K |
| 4E-BP1 | Thr37/46 | ↓ Decrease | Downstream of mTORC1 |
| p85 (PI3K subunit) | - | ↓ Decrease in phosphorylation | PI3K pathway component |
Data compiled from multiple sources.[1][3][6][8]
Q3: What are the typical concentrations and treatment times for this compound in cell culture?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and experimental context. However, published studies provide a general starting point.
-
Concentration: this compound has shown efficacy in the nanomolar range. For example, in renal cell carcinoma (RCC) and glioblastoma cell lines, concentrations between 10 nM and 100 nM have been shown to be effective.[1][2] The reported IC50 for PI3Kα is 4 nM and the Ki for mTOR is 21 nM.[4][5]
-
Treatment Time: A treatment time of 12 to 24 hours is often sufficient to observe significant inhibition of downstream target phosphorylation.[1]
It is strongly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Visualizing the this compound Mechanism of Action
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.
Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling.
Troubleshooting Inconsistent Western Blot Results
Problem: I am not seeing any decrease in the phosphorylation of Akt or p70S6K after this compound treatment.
| Potential Cause | Recommended Solution(s) |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Start with a range from 10 nM to 1 µM to determine the EC50 for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal duration for observing maximal inhibition. |
| Degraded this compound Compound | Ensure the compound has been stored correctly (typically at -20°C or -80°C).[4] Prepare fresh stock solutions in an appropriate solvent like DMSO.[5] |
| Endogenous Phosphatase Activity | This is a critical issue for all phospho-protein analysis. Ensure you are using a lysis buffer freshly supplemented with a phosphatase inhibitor cocktail. Always keep samples on ice or at 4°C during preparation.[9] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to PI3K/mTOR inhibitors due to mutations or compensatory signaling pathways. Confirm the expression of pathway components in your cell line. |
Problem: The inhibition of phosphorylation is highly variable between my experiments.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Sample Handling | Standardize your entire workflow. Ensure cells are at a consistent confluency before treatment. Use pre-chilled buffers and keep all samples on ice to minimize phosphatase and protease activity.[9] |
| Inaccurate Protein Quantification | Inaccurate protein loading is a major source of variability. Use a reliable protein assay (e.g., BCA) and ensure you load equal amounts of total protein in each lane. |
| Antibody Aliquoting and Storage | Avoid repeated freeze-thaw cycles of your primary antibodies, which can reduce their efficacy.[10] Aliquot antibodies upon receipt and store as recommended by the manufacturer. |
| Loading Control Inconsistency | Always probe for a reliable loading control (e.g., GAPDH, β-Actin, or total protein stain) on the same blot to normalize your data and ensure equal protein loading. |
Problem: I am observing high background on my Western blots for phospho-proteins.
| Potential Cause | Recommended Solution(s) |
| Inappropriate Blocking Buffer | Avoid using non-fat milk for blocking. Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.[9][10] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBS-T) instead.[11] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[12] |
| Insufficient Washing | Increase the number and duration of washes after antibody incubations. Ensure the wash buffer volume is sufficient to fully submerge the membrane.[12] |
| Membrane Drying | Never allow the membrane to dry out during any step of the blotting process, as this can cause irreversible, blotchy background.[12][13] |
Troubleshooting Logic Flowchart
This diagram provides a logical workflow to diagnose common issues with this compound Western blotting.
Caption: A step-by-step guide to troubleshooting this compound Western blots.
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
This protocol is optimized to preserve the phosphorylation status of proteins.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare lysis buffer immediately before use by adding protease and phosphatase inhibitor cocktails. A common choice is RIPA buffer.
-
Cell Harvest: After treating cells with this compound, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) or, preferably, Tris-Buffered Saline (TBS) to avoid phosphate interference.[14]
-
Lysis: Add ice-cold lysis buffer to the plate (e.g., 150 µL for a 6-well plate). Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or similar protein assay.
-
Sample Preparation: Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to the desired amount of protein. Heat the samples at 95-100°C for 5-10 minutes. Samples can now be loaded onto a gel or stored at -80°C. Storing samples in loading buffer can help preserve them by inactivating phosphatases.[9]
Protocol 2: Western Blotting Workflow for Phospho-Proteins
This protocol outlines the key steps and considerations for detecting phosphorylated targets after this compound treatment.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 2. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Gne-477 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of GNE-477 in cell culture media.
FAQs: this compound Stability and Handling
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For cell-based assays, it is crucial to prepare a concentrated stock solution in high-purity DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: How should this compound stock solutions be stored?
A2: this compound powder is stable for up to 3 years when stored at -20°C.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Q3: Is there any known instability of this compound in aqueous solutions?
A3: While specific data on the aqueous stability of this compound is limited, some complex molecules, including certain pyrimidine derivatives, can be unstable in aqueous solutions over extended periods.[4] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Q4: What are the potential signs of this compound degradation in my cell culture experiments?
A4: Inconsistent experimental results, a decrease in the expected biological activity (e.g., reduced inhibition of cell proliferation), or the appearance of unexpected peaks in analytical analyses (like HPLC or LC-MS) of your culture medium could indicate degradation of the compound.
Q5: What is the chemical structure of this compound?
A5: The molecular formula for this compound is C₂₁H₂₈N₈O₃S₂.[1][5] Its structure contains thieno[3,2-d]pyrimidine and pyrimidine rings.[1]
Troubleshooting Guide: Investigating this compound Degradation
This guide provides a systematic approach to troubleshooting potential issues related to the stability of this compound in your cell culture experiments.
Problem: Inconsistent or reduced this compound activity
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Ensure your DMSO is anhydrous and of high purity. Hygroscopic DMSO can affect the solubility and stability of the compound.[5]
-
Prepare a fresh stock solution of this compound from powder.
-
Compare the activity of the newly prepared stock solution with your existing one in a well-characterized assay (e.g., a cell viability assay with a sensitive cell line).
-
Possible Cause 2: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess how long this compound remains active in your specific cell culture medium at 37°C. For example, add this compound to fresh medium and incubate for different durations (e.g., 0, 6, 12, 24, 48 hours) before adding the medium to your cells. A decrease in activity over time suggests instability.
-
Analyze for Degradation Products: If you have access to analytical instrumentation, use HPLC or LC-MS to analyze the cell culture medium at different time points after the addition of this compound. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Some small molecules can adsorb to the plastic of cell culture plates and tubes, reducing the effective concentration in the medium.
-
Consider using low-adhesion plasticware.
-
To test for adsorption, incubate this compound in your culture medium in a well without cells. After a set incubation period, transfer the medium to a new well with cells and assess the biological activity. A loss of activity compared to a freshly prepared solution may suggest adsorption.
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Spike Cell Culture Medium: Add the this compound stock solution to your complete cell culture medium to achieve a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins from the serum in the medium, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of medium).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and, if necessary, evaporate the solvent and reconstitute in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the this compound peak from other components in the medium. A gradient elution with a C18 column is a common starting point for small molecules.[6][7]
-
Inject the prepared samples for each time point.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
From this data, you can estimate the half-life (t₁/₂) of this compound in your cell culture medium under your experimental conditions.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 88 |
| 12 | 82 |
| 24 | 65 |
| 48 | 42 |
| 72 | 25 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: GNE-477 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-477 in animal studies. Our goal is to help you anticipate and mitigate potential toxicities, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1][2][3][4][5][6] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many types of cancer.[1][3][4][5] this compound has demonstrated significant antitumor effects in various cancer models, including glioblastoma and renal cell carcinoma, both in vitro and in vivo.[1][3][4][5]
Q2: What are the common toxicities observed with this compound and other dual PI3K/mTOR inhibitors in animal studies?
A2: While this compound is often described as "generally well tolerated,"[7] dual PI3K/mTOR inhibitors as a class can be associated with a range of on-target toxicities. The most commonly reported adverse events in preclinical and clinical studies of this class of inhibitors include:
-
Hyperglycemia: An increase in blood glucose levels is a frequent on-target effect due to the role of the PI3K/Akt pathway in insulin signaling.[8][9][10][11]
-
Dermatological toxicities: Rashes and other skin-related issues are commonly observed.[12][13][14]
-
Gastrointestinal issues: Diarrhea and stomatitis (mucositis) are potential side effects.[12][15][16]
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General well-being: Weight loss and fatigue may also be observed.[7]
Q3: At what doses has this compound been shown to be effective and well-tolerated in mice?
A3: Studies have shown this compound to be effective at well-tolerated doses. For instance, in a renal cell carcinoma xenograft model, daily intraperitoneal (i.p.) injections of 10 mg/kg and 50 mg/kg for three weeks potently inhibited tumor growth without significant differences in animal body weights or apparent toxicities.[17] In a PC3 tumor xenograft study, a 20 mg/kg daily dose resulted in tumor stasis, and significant inhibition was seen at doses as low as 1 mg/kg, with acceptable levels of weight loss.[7]
Troubleshooting Guide
Issue 1: Hyperglycemia
Symptoms: Elevated blood glucose levels in treated animals, which can be confirmed with a glucometer.
Potential Causes:
-
On-target inhibition of the PI3K/Akt pathway, which is a key component of insulin signaling. This leads to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.[8][9]
Suggested Mitigation Strategies:
-
Monitoring: Regularly monitor blood glucose levels in all animals receiving this compound.
-
Dietary Intervention: Consider a low-carbohydrate or ketogenic diet to manage PI3K inhibitor-induced hyperglycemia.
-
Pharmacological Intervention: In preclinical models, the use of SGLT2 inhibitors has been shown to decrease hyperglycemia and reduce the compensatory insulin release in response to PI3K inhibition.[8] Metformin is also a commonly used first-line agent for managing this side effect.[18]
Issue 2: Dermatological Toxicities (Rash)
Symptoms: Appearance of rash, which can be morbilliform (maculopapular) or eczematous, on the skin of treated animals.
Potential Causes:
-
On-target or off-target effects of PI3K/mTOR inhibition on skin homeostasis.
Suggested Mitigation Strategies:
-
Topical Treatments: For mild to moderate rashes, topical corticosteroids can be effective.[13][14]
-
Systemic Treatments: In more severe cases, oral antihistamines may be considered.[13][14]
-
Dose Modification: If the rash is severe, a temporary dose interruption or reduction may be necessary to allow for recovery.[13]
Issue 3: Gastrointestinal Toxicities (Diarrhea and Stomatitis)
Symptoms:
-
Diarrhea: Loose or watery stools.
-
Stomatitis/Mucositis: Inflammation and ulceration of the oral mucosa.
Potential Causes:
-
Inhibition of the PI3K/mTOR pathway can affect the rapidly dividing cells of the gastrointestinal tract and oral mucosa.
Suggested Mitigation Strategies:
-
Diarrhea Management:
-
Supportive Care: Ensure adequate hydration and nutrition.
-
Anti-diarrheal Agents: Use of anti-motility agents like loperamide can be considered for low-grade diarrhea.[16]
-
Dose Interruption: For more severe, inflammatory diarrhea, holding the drug is the most effective approach to allow for resolution.[16]
-
-
Stomatitis/Mucositis Management:
-
Oral Hygiene: Maintain good oral hygiene in the animals.
-
Supportive Care: Provide soft food to minimize irritation.
-
Dose Modification: A dose-limiting toxicity of grade 3 oral mucositis has been observed with a dual PI3K/mTOR inhibitor, necessitating dose adjustments.[15]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Tolerability of this compound in Mouse Xenograft Models
| Tumor Model | Dose and Schedule | Route of Administration | Efficacy Outcome | Tolerability Notes | Reference |
| Renal Cell Carcinoma (RCC1) | 10 mg/kg and 50 mg/kg daily for 3 weeks | Intraperitoneal (i.p.) | Potent inhibition of tumor growth | No significant difference in body weights; no apparent toxicities. | [17] |
| Prostate Cancer (PC3) | 20 mg/kg daily for 14 days | Not specified | Tumor stasis | Generally well tolerated; acceptable levels of weight loss. | [7] |
| Prostate Cancer (PC3) | 1 mg/kg daily for 14 days | Not specified | Significant tumor inhibition | Generally well tolerated; acceptable levels of weight loss. | [7] |
Experimental Protocols
Renal Cell Carcinoma Xenograft Study Protocol
This protocol is a summary of the methodology described in the literature for evaluating this compound efficacy in a mouse model of renal cell carcinoma.[17]
-
Cell Culture: Primary human renal cell carcinoma (RCC1) cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Implantation: Six million RCC1 cells are inoculated subcutaneously (s.c.) into the right flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish for approximately two weeks until they reach a volume of about 100 mm³.
-
Randomization and Treatment: Tumor-bearing mice are randomly assigned to treatment groups (e.g., vehicle control, 10 mg/kg this compound, 50 mg/kg this compound).
-
Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection for a duration of 21 days.
-
Data Collection: Tumor volumes and mouse body weights are recorded regularly (e.g., every seven days) for the duration of the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for in vivo efficacy and toxicity studies of this compound.
Caption: Decision-making workflow for managing common this compound toxicities.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Characterization of Cutaneous Adverse Events Associated With PI3K Inhibitors in 11 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477 Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to GNE-477 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor cell growth, proliferation, and survival.[3][4] this compound has been shown to inhibit the phosphorylation of key downstream effectors of this pathway, including p85, AKT, p70S6K1, and S6.[3][4][5]
Q2: My cancer cells are developing resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound are still under investigation, resistance to dual PI3K/mTOR inhibitors can arise through several mechanisms:
-
Activation of compensatory signaling pathways: The inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the RAS-MAPK pathway. This feedback activation can bypass the effects of this compound and promote cell survival and proliferation.
-
Genetic alterations: Mutations in key genes within the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN, can contribute to resistance.[2] While some PIK3CA mutations may initially confer sensitivity, they can also be a factor in the rapid development of resistance.
-
Reactivation of the PI3K/AKT/mTOR pathway: Upregulation of pathway components or the presence of constitutively active forms of downstream effectors like AKT1 can restore signaling despite the presence of this compound.[3][4] In fact, restoring Akt-mTOR activation with a constitutively-active Akt1 has been shown to reverse the anti-cancer effects of this compound.[3][4]
-
Metabolic reprogramming: Acquired resistance to PI3K/mTOR inhibitors has been associated with a shift in cellular metabolism towards glycolysis, sometimes linked to mutations in mitochondrial DNA.
-
Upregulation of survival proteins: Increased expression of pro-survival proteins, such as c-myc and YAP, has been observed in cell lines with long-term resistance to PI3K/mTOR inhibitors.
Q3: Are there specific cancer types that are more prone to developing resistance to this compound?
The propensity for developing resistance can be influenced by the genetic background of the cancer. For instance, in studies with the dual PI3K/mTOR inhibitor GDC-0980, a cell line with a PIK3CA mutation was the first to develop resistance. This suggests that tumors with pre-existing alterations in the PI3K pathway might be more susceptible to acquiring resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.
This is a common issue indicating the development of acquired resistance. Here’s a troubleshooting workflow to investigate the underlying mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound resistant cancer cells.
Step-by-Step Guide:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound for your resistant cell line compared to the parental, sensitive line. A significant increase in the IC50 value confirms resistance.
-
Investigate Pathway Reactivation: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6) in both sensitive and resistant cells, with and without this compound treatment. Persistent phosphorylation in the resistant line suggests pathway reactivation.
-
Examine Compensatory Pathways: Probe for the activation of alternative signaling pathways, particularly the MAPK/ERK pathway, by examining the phosphorylation of ERK (p-ERK).
-
Sequence Key Genes: Analyze the DNA sequence of critical genes in the PI3K pathway, such as PIK3CA, PTEN, and AKT1, in your resistant cells to identify any acquired mutations.
-
Assess Metabolic Profile: If possible, investigate changes in cellular metabolism, such as lactate production and glucose uptake, to explore a potential shift towards glycolysis.
Problem 2: Our this compound-treated cells show sustained or increased p-ERK levels.
This observation suggests the activation of the MAPK/ERK pathway as a potential resistance mechanism.
Signaling Pathway: this compound Action and MAPK Escape Route
Caption: this compound inhibits the PI3K/mTOR pathway, but resistance can emerge through activation of the parallel MAPK/ERK pathway.
Troubleshooting Steps:
-
Confirm with Western Blot: Quantify the levels of phosphorylated ERK (p-ERK) and total ERK in your sensitive and resistant cell lines, both at baseline and after this compound treatment.
-
Test Combination Therapy: Evaluate the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) in your resistant cell line. A synergistic effect would support the hypothesis of MAPK pathway-mediated resistance.
-
Investigate Upstream Activators: Explore potential upstream activators of the RAS-MAPK pathway, such as mutations in KRAS or BRAF, or increased expression/activity of receptor tyrosine kinases (RTKs).
Data Presentation
The following table provides representative data illustrating the expected shift in IC50 values and changes in protein expression in a this compound resistant cell line compared to its sensitive parental line.
| Parameter | Parental Sensitive Cells | This compound Resistant Cells |
| This compound IC50 | 150 nM | 2500 nM |
| p-AKT (Ser473) expression (relative to total AKT) after this compound treatment | 0.1 | 0.8 |
| p-S6 (Ser235/236) expression (relative to total S6) after this compound treatment | 0.2 | 0.9 |
| p-ERK (Thr202/Tyr204) expression (relative to total ERK) at baseline | 0.3 | 1.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Seed the parental cells and treat them with this compound at a concentration equal to the IC20-IC30 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the cells to recover and repopulate.
-
Dose Escalation: Once the cells have reached 70-80% confluency, subculture them and re-introduce this compound at a slightly higher concentration (e.g., 1.5x the previous concentration).
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months. Monitor the cells for signs of recovery and proliferation at each new concentration.
-
Isolate Resistant Clones: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10x the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones for further characterization.
-
Confirm and Characterize Resistance: Perform a new IC50 determination to quantify the level of resistance. Characterize the resistant cells using the methods described in the troubleshooting guides.
Protocol 2: Western Blotting for PI3K/mTOR and MAPK Pathway Activation
This protocol details the steps for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed sensitive and resistant cells and treat them with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Quantify the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTT/CCK-8) to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Sensitive and resistant cell lines
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add Reagent: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3K/mTOR Leads to Adaptive Resistance in Matrix-Attached Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Dual PI3 Kinase/mTOR Inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNE-477 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of GNE-477.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, this compound can effectively block the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][4]
Q2: What are the main challenges in achieving optimal this compound bioavailability in vivo?
Like many kinase inhibitors, this compound is a hydrophobic molecule. This can lead to challenges in formulating a delivery system that ensures adequate absorption and bioavailability following in vivo administration. While this compound does not appear to be a significant substrate for efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can limit brain penetration of other inhibitors, its inherent solubility can still pose a hurdle for achieving desired systemic and target tissue concentrations.
Q3: What are the recommended strategies to improve the in vivo bioavailability of this compound?
To overcome the challenges associated with the hydrophobic nature of this compound, the following strategies are recommended:
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric micelles, can enhance its solubility and stability in physiological environments. A promising approach involves the use of H₂O₂-responsive dodecanoic acid-phenylborate ester-dextran (DA-B-DEX) polymeric micelles (this compound@DBD). This formulation has been shown to improve therapeutic outcomes in preclinical models compared to the free drug.
-
Vehicle Optimization: For conventional administration, careful selection of the vehicle is critical. While specific pharmacokinetic data is limited in publicly available literature, a common starting point for in vivo studies with similar compounds involves vehicles that can solubilize and stabilize the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low therapeutic efficacy in vivo despite proven in vitro potency. | Poor bioavailability of this compound due to suboptimal formulation. | 1. Verify Formulation: Ensure this compound is fully solubilized in the chosen vehicle prior to administration.2. Consider Nanoparticle Formulation: If using a simple vehicle, consider formulating this compound into a nanoparticle system like the this compound@DBD micelles to improve solubility and potentially enhance tumor targeting. |
| High variability in experimental results between animals. | Inconsistent administration or formulation instability. | 1. Standardize Administration Technique: Ensure consistent volume and rate of administration for all animals.2. Assess Formulation Stability: Prepare fresh formulations for each experiment and check for any precipitation of this compound before use. |
| Unexpected toxicity or adverse effects. | Vehicle-related toxicity or off-target effects at high concentrations. | 1. Conduct Vehicle-Only Control: Administer the vehicle alone to a control group to assess its intrinsic toxicity.2. Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation. |
Quantitative Data
Specific pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability for this compound are not extensively reported in publicly available literature. Researchers are encouraged to perform pharmacokinetic studies to determine these values for their specific formulations and animal models. Below is a template table for summarizing such data.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Mice (Example Template)
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Free this compound in Vehicle X | Intravenous (IV) | User-defined | User-data | User-data | User-data | User-data | N/A |
| Free this compound in Vehicle Y | Oral (PO) | User-defined | User-data | User-data | User-data | User-data | User-calculated |
| This compound@DBD Nanoparticles | Intravenous (IV) | User-defined | User-data | User-data | User-data | User-data | N/A |
| This compound@DBD Nanoparticles | Oral (PO) | User-defined | User-data | User-data | User-data | User-data | User-calculated |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded H₂O₂ Stimulus-Responsive Polymeric Micelles (this compound@DBD)
This protocol describes the preparation of this compound encapsulated in dodecanoic acid-phenylborate ester-dextran (DA-B-DEX) polymeric micelles.
Materials:
-
This compound
-
DA-B-DEX polymer
-
Phosphate-buffered saline (PBS)
-
Dialysis bag (MWCO 3,500 Da)
-
Syringe filters (5.00 µm and 0.45 µm)
-
Lyophilizer
Procedure:
-
Co-dissolve 91.5 mg of DA-B-DEX polymer and 8.5 mg of this compound in a suitable solvent.
-
Add the solution dropwise to 100 ml of PBS buffer while stirring to form a micelle suspension.
-
Transfer the resulting solution to a dialysis bag (MWCO 3,500 Da).
-
Dialyze against ultra-pure water for 48 hours, changing the water every 4 hours to remove the organic solvent and unloaded drug.
-
Filter the suspension sequentially through 5.00 µm and 0.45 µm syringe filters.
-
Freeze-dry the filtered suspension to obtain this compound@DBD as a white powder.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound formulations.
Materials:
-
Tumor cells (e.g., RCC1 or U87MG)
-
Nude mice
-
This compound formulation (e.g., dissolved in a suitable vehicle or as this compound@DBD)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flanks of nude mice.
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, free this compound, this compound@DBD).
-
Administer the assigned treatment via the desired route (e.g., intraperitoneal or intravenous injection). A reported dosing regimen for free this compound is 10 or 50 mg/kg daily via intraperitoneal injection.[1] For intravenous administration, a reported dose is 25 mg/kg every other day.[3]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 3-4 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt/mTOR pathway and this compound inhibition.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound in vivo bioavailability.
References
- 1. Pharmacokinetics and tolerability of the dual TORC1/2 inhibitor sapanisertib in combination with the MEK inhibitor trametinib in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of the PI3K/AKT/mTOR signaling pathway in canine neoplasms: Literature review [redalyc.org]
Gne-477 serum stability for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GNE-477 in in vitro assays, with a specific focus on its serum stability.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibition of PI3K/mTOR pathway.
Possible Cause:
-
Degradation of this compound: The compound may not be stable under the specific experimental conditions (e.g., prolonged incubation in serum-containing media).
-
Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) or other serum sources, reducing its effective concentration.
-
Incorrect Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
Suggested Solutions:
-
Assess Serum Stability:
-
Protocol: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium containing serum.
-
Method: Incubate this compound in the medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analysis: At each time point, analyze the concentration of intact this compound using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Control: A control sample of this compound in a serum-free medium should be included to differentiate between serum-mediated degradation and inherent instability.
-
-
Optimize Serum Concentration:
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If serum instability is confirmed, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line.
-
Alternatively, perform a dose-response curve in the presence of varying serum concentrations to determine the impact of serum on the IC50 value.
-
-
Proper Compound Handling:
Issue 2: High background or off-target effects observed.
Possible Cause:
-
High Concentration of this compound: Using concentrations significantly above the IC50 can lead to non-specific effects.
-
Metabolites of this compound: Degradation products of this compound in the culture medium may have off-target activities.
Suggested Solutions:
-
Titrate this compound Concentration:
-
Perform a dose-response experiment to identify the optimal concentration range that effectively inhibits the PI3K/mTOR pathway with minimal off-target effects. Start with concentrations around the known IC50 (4 nM for PI3Kα and a Kiapp of 21 nM for mTOR) and titrate downwards.[2]
-
-
Monitor Cell Morphology:
-
Closely observe cell morphology for any signs of stress or toxicity that are inconsistent with the expected phenotype of PI3K/mTOR inhibition.
-
-
Use Appropriate Controls:
-
Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Consider using other PI3K/mTOR inhibitors as positive controls to ensure the observed phenotype is specific to the pathway inhibition.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder is typically stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in a solvent like DMSO should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2]
Q2: How does serum in cell culture media affect the activity of this compound?
A2: Serum contains proteins that can bind to small molecule inhibitors like this compound, potentially reducing its free concentration and apparent potency. Serum may also contain enzymes that can metabolize the compound. The extent of these effects can vary depending on the serum concentration and the specific cell line and media used. It is recommended to empirically determine the effect of serum in your specific assay system.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][4] By inhibiting both PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[5][6][7][8]
Q4: At what concentration should I use this compound in my in vitro assay?
A4: The effective concentration of this compound can vary depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment starting from low nanomolar concentrations. This compound has been shown to be effective in the 1-100 nM range in various cancer cell lines.[5] For example, in primary renal cell carcinoma cells, significant inhibition of cell viability was observed at concentrations between 10-100 nM.[5]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent PI3K/mTOR inhibitor, like most small molecules, it may have off-target effects at higher concentrations. It is crucial to use the lowest effective concentration and appropriate controls to minimize and identify any non-specific effects. Studies have shown it to be non-cytotoxic to some non-cancerous cell lines at effective concentrations.[5]
Quantitative Data Summary
| Parameter | Experimental Condition | Result |
| Half-life (t1/2) | 10% FBS in DMEM at 37°C | User-determined |
| 20% FBS in RPMI at 37°C | User-determined | |
| Human Serum at 37°C | User-determined | |
| Protein Binding | % Bound in 10% FBS | User-determined |
| % Bound in Human Serum | User-determined |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Serum-Containing Medium by LC-MS
-
Preparation of this compound Samples:
-
Prepare a stock solution of this compound in DMSO.
-
Spike this compound into pre-warmed (37°C) cell culture medium containing the desired serum concentration (e.g., 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a control sample in a serum-free medium.
-
-
Time-Course Incubation:
-
Incubate the samples at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of each sample.
-
-
Sample Processing:
-
To stop degradation, immediately precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquots.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of intact this compound.
-
The peak area of this compound at each time point is compared to the time 0 sample to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) of this compound in the serum-containing medium.
-
Protocol 2: Western Blot for PI3K/mTOR Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt (a downstream target of PI3K) and phosphorylated and total S6 ribosomal protein (a downstream target of mTOR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein for Akt and S6.
-
Visualizations
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
Caption: Workflow for assessing this compound serum stability.
References
- 1. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Gne-477 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual PI3K/mTOR inhibitor, GNE-477.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficacious dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).[1][2][3][4] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for regulating cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many types of cancer.[5][6] this compound has been shown to inhibit the phosphorylation of key downstream effectors of PI3K and mTOR, such as Akt, p70S6K1, and S6, leading to the suppression of tumor cell growth.[5][7][8]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-cancer activity in a variety of cell lines, including:
-
Renal Cell Carcinoma (RCC): Primary human RCC cells.[7][8][9]
-
Osteosarcoma: MG-63, U2OS, and 143B cells.[11]
Q3: What are the known cellular responses to this compound treatment?
Treatment with this compound has been shown to induce several key cellular responses in sensitive cancer cell lines:
-
Inhibition of Proliferation: this compound effectively suppresses the proliferation of cancer cells.[5][9]
-
Apoptosis Induction: The compound induces programmed cell death (apoptosis).[5][7][9]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, primarily in the G0/G1 phase.[5][11]
-
Inhibition of Migration and Invasion: It has been observed to reduce the migratory and invasive capabilities of cancer cells.[5][6]
Q4: What is the solubility and stability of this compound?
This compound is soluble in DMSO.[1][3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years.[10] It is insoluble in water and ethanol.
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8, MTT)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Low signal or no dose-dependent effect | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- this compound precipitated out of solution. | - Test a wider range of this compound concentrations.- Increase the incubation time (e.g., 48-72 hours).- Verify the sensitivity of your cell line to PI3K/mTOR inhibitors.- Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Avoid repeated freeze-thaw cycles of the stock solution. |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations can interfere with absorbance readings.- Off-target effects. | - Visually inspect wells for precipitation under a microscope.- Test a different viability assay based on a different principle (e.g., ATP-based assay).- Review literature for potential off-target effects of this compound. |
| Inconsistent results with different batches of this compound | - Variation in compound purity or activity. | - Purchase this compound from a reputable supplier and obtain a certificate of analysis.- Test each new batch to confirm its activity before use in large-scale experiments. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | - this compound may be causing necrosis at the tested concentrations.- Harsh cell handling during the staining procedure. | - Perform a time-course experiment to detect early apoptosis.- Handle cells gently during harvesting and washing steps. Avoid vigorous vortexing. |
| No significant increase in apoptotic cells | - Insufficient this compound concentration or incubation time.- Cell line is resistant to apoptosis induction by this compound.- Problems with the staining protocol or reagents. | - Increase the concentration of this compound and/or the incubation time.- Confirm apoptosis induction with a positive control (e.g., staurosporine).- Check the expiration dates of Annexin V and PI, and ensure proper storage. |
| High background fluorescence | - Incomplete washing of unbound antibodies.- Autofluorescence of the cells or this compound. | - Increase the number of washing steps.- Include an unstained cell control to assess autofluorescence. If this compound is suspected to be fluorescent, analyze a sample of media with this compound alone. |
Cell Cycle Analysis (Flow Cytometry)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad G1 and G2/M peaks | - Cell clumping.- Improper fixation. | - Ensure a single-cell suspension before fixation by passing through a cell strainer.- Use cold ethanol and add it dropwise while vortexing to prevent cell aggregation. |
| No clear G0/G1 arrest | - The cell line may not arrest in G0/G1 in response to this compound.- Suboptimal this compound concentration or treatment duration. | - Analyze the expression of cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blot.- Perform a time-course and dose-response experiment. |
| Sub-G1 peak is present but no Annexin V positive cells were detected | - Different sensitivities of the assays.- The sub-G1 peak may represent cellular debris. | - Gate carefully on the cell population to exclude debris.- Correlate results with other apoptosis markers (e.g., caspase activation). |
Western Blot Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No decrease in p-Akt or p-mTOR levels | - Insufficient this compound concentration or treatment time.- Cells were not properly starved before stimulation (if applicable).- Antibody not working. | - Increase this compound concentration or treatment duration.- If studying growth factor-stimulated phosphorylation, starve cells in serum-free media before treatment.- Use a positive control cell lysate with known pathway activation. |
| Basal phosphorylation levels are very low | - Cells are not actively proliferating or are in a quiescent state. | - Ensure cells are in the logarithmic growth phase before treatment. |
| Variability in protein loading | - Inaccurate protein quantification.- Uneven transfer. | - Use a reliable protein quantification method (e.g., BCA assay).- Normalize to a loading control (e.g., GAPDH, β-actin) that is not affected by this compound treatment. |
Quantitative Data
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value | Reference |
| U87 | Glioblastoma | CCK-8 | 0.1535 µM | [5] |
| U251 | Glioblastoma | CCK-8 | 0.4171 µM | [5] |
| Primary RCC | Renal Cell Carcinoma | CCK-8 | ~10-100 nM | [9] |
| PC3 | Prostate Cancer | CellTiter-Glo | EC50: 174 nM | |
| MCF-7.1 | Breast Cancer | Cell Proliferation | EC50: 143 nM | [1][10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for p-Akt and p-mTOR
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for studying this compound effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GNE 477|PI3K/mTOR inhibitor|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapeutic impacts of this compound-loaded H2O2 stimulus-responsive dodecanoic acid-phenylborate ester-dextran polymeric micelles on osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNE-477 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using GNE-477 in their experiments and encountering potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It functions by blocking the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] In various cancer cell lines, this compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G0/G1 phase.[3][5][6]
Q2: Can this compound interfere with my fluorescence-based assay?
While there is no specific literature detailing fluorescence interference by this compound, small molecule compounds can potentially interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to artificially high signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the fluorophore, resulting in a decreased signal.
-
Light Scattering: At higher concentrations, the compound might precipitate out of solution, causing light scattering that can interfere with the optical measurements of the assay.[8]
-
Inner Filter Effect: The compound can absorb excitation or emission light, particularly at high concentrations, which can affect the accuracy of the measurements.[9]
Q3: I am observing unexpected results in my cell viability/apoptosis assay when using this compound. Could it be an artifact of the compound?
It is possible. This compound is known to induce apoptosis and inhibit cell proliferation.[3][4][10] Therefore, a decrease in signal in a viability assay (e.g., using Calcein-AM) or an increase in signal in an apoptosis assay (e.g., using Annexin V-FITC) is an expected biological effect. However, to rule out assay interference, it is crucial to include proper controls.
Q4: What are the recommended controls to test for potential interference from this compound?
To determine if this compound is interfering with your assay, you should include the following controls:
-
Compound-only control (no cells/reagents): Add this compound to the assay buffer or media without any cells or fluorescent reagents to check for autofluorescence and background signal.
-
Compound with fluorescent dye control (no cells): Mix this compound with the fluorescent dye in the assay buffer to assess for any direct quenching or enhancement of the dye's fluorescence.
-
Vehicle control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on the cells or the assay.[10]
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Characterize the Spectral Properties of this compound
-
Action: If possible, measure the absorbance and fluorescence spectra of this compound at the concentrations you are using in your experiments.
-
Rationale: This will help you determine if there is any spectral overlap with the excitation and emission spectra of your chosen fluorophore, which could lead to interference.
Step 2: Run Control Experiments
The table below outlines key control experiments to diagnose potential interference.
| Control Experiment | Purpose | Expected Outcome if No Interference | Possible Issue if Outcome Differs |
| This compound in Assay Buffer | To test for compound autofluorescence and insolubility. | No significant fluorescence signal at the assay's emission wavelength. No visible precipitate. | High background signal suggests autofluorescence. Cloudiness indicates precipitation and potential light scattering. |
| This compound + Fluorescent Dye (No Cells) | To test for direct quenching or enhancement of the dye. | Fluorescence signal should be comparable to the dye-only control. | A significantly lower signal suggests quenching. A higher signal suggests a direct chemical interaction that enhances fluorescence. |
| Cells + Vehicle Control | To establish a baseline for the biological effect of the solvent. | Cell health and fluorescence signal should be at baseline levels. | Any significant change indicates a vehicle effect that needs to be accounted for in data analysis. |
| Killed Cells + this compound + Dye | To distinguish between biological effects and artifacts in cytotoxicity assays. | Signal should be similar to the killed-cell control without the compound. | An unexpected change in signal could point to an interaction between the compound and cellular components post-death. |
Step 3: Mitigate Interference
Based on the results from your control experiments, you can take the following steps:
-
If Autofluorescence is Detected:
-
Subtract the background fluorescence from your this compound-only control from all your experimental readings.
-
Consider using a red-shifted fluorophore, as small molecule autofluorescence is often more pronounced in the blue-green region of the spectrum.[8]
-
-
If Quenching is Observed:
-
It may not be possible to completely eliminate quenching. You can try to use a higher concentration of the fluorescent dye if it does not impact the biological system.
-
Alternatively, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based assay or a non-fluorescent colorimetric assay).
-
-
If Precipitation Occurs:
-
Ensure that the final concentration of the vehicle (e.g., DMSO) is low and compatible with your assay buffer.
-
Test the solubility of this compound in your specific assay medium at the desired concentrations before running the full experiment. You may need to adjust the concentration or the formulation.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | Parameter | Value | Reference |
| PI3Kα | IC50 | 4 nM | [1][2] |
| mTOR | Ki | 21 nM | [1][2] |
| MCF7.1 Cell Proliferation | EC50 | 143 nM | [1] |
Experimental Protocols
Example Protocol: Cell Viability Assay using Calcein-AM
This protocol is designed to assess the effect of this compound on cell viability and includes steps to control for potential assay interference.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcein-AM dye
-
Assay buffer (e.g., PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Control Wells: On a separate plate without cells, prepare the following controls:
-
Medium only
-
Medium with each concentration of this compound
-
Medium with Calcein-AM
-
Medium with each concentration of this compound and Calcein-AM
-
-
Dye Loading:
-
Prepare the Calcein-AM working solution in assay buffer according to the manufacturer's instructions.
-
Wash the cells once with assay buffer.
-
Add the Calcein-AM working solution to all wells (including the cell-containing wells and the appropriate control wells).
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Medium only" control from all readings.
-
Correct for this compound autofluorescence by subtracting the average fluorescence of the "Medium with this compound" control from the corresponding treatment wells.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GNE-477 in Focus: A Comparative Guide to Dual PI3K/mTOR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-477 with other dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The following sections detail the comparative efficacy, potency, and underlying mechanisms of these inhibitors, supported by experimental data and detailed protocols.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors targeting both PI3K and mTOR have emerged as a promising therapeutic strategy, offering the potential for a more comprehensive blockade of this pathway compared to single-target agents. This compound is a potent and efficacious dual PI3K/mTOR inhibitor that has demonstrated significant anti-tumor activity in various preclinical models. This guide will compare this compound to other notable dual PI3K/mTOR inhibitors, providing a framework for evaluating their potential in cancer therapy.
Comparative Performance of Dual PI3K/mTOR Inhibitors
This compound has shown superior or comparable potency and efficacy in several studies when compared to other dual PI3K/mTOR inhibitors. The following tables summarize the available quantitative data from preclinical studies.
In Vitro Potency and Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 / Ki | Cell Line | Cancer Type | Reference |
| This compound | PI3Kα | IC50: 4 nM | - | - | [1] |
| mTOR | Kiapp: 21 nM | - | - | [1] | |
| U87 | IC50: 0.1535 µM | Glioblastoma | Glioblastoma | [2] | |
| U251 | IC50: 0.4171 µM | Glioblastoma | Glioblastoma | [2] | |
| LY3023414 | PI3K/mTOR | - | Various | Esophageal Adenocarcinoma | [3] |
| Apitolisib (GDC-0980) | Class I PI3K/mTOR | - | Various | Various | [4] |
| PF-04691502 | PI3K/mTOR | - | Various | Various | [5] |
| AZD2014 | mTOR | - | RCC1 | Renal Cell Carcinoma | [6][7] |
| Perifosine | Akt | - | RCC1 | Renal Cell Carcinoma | [6] |
| LY294002 | PI3K | - | RCC1 | Renal Cell Carcinoma | [6] |
In Vivo Efficacy
Studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | Nude mice with RCC1 xenografts | Renal Cell Carcinoma | More potent in suppressing tumor growth than AZD2014 at the same concentration. | [7] |
| Nude mice with glioblastoma xenografts | Glioblastoma | Significantly inhibited tumor growth. | [2][8] | |
| LY3023414 | Rat model of esophageal adenocarcinoma | Esophageal Adenocarcinoma | Decreased mean tumor volume by 56.8% compared to a 109.2% increase in controls. | [3] |
Mechanism of Action: The PI3K/mTOR Signaling Pathway
Dual PI3K/mTOR inhibitors like this compound target key nodes in a critical signaling cascade that promotes cancer cell growth and survival. The diagram below illustrates the canonical PI3K/mTOR pathway and the points of inhibition.
References
- 1. Identification of this compound, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 8. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-477 vs. BEZ235 (Dactolisib): A Comparative Efficacy Guide for Researchers
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical target for drug development. This guide provides a detailed comparison of two prominent dual PI3K/mTOR inhibitors: GNE-477 and BEZ235 (dactolisib). The following sections present a comprehensive overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
Both this compound and BEZ235 are potent, ATP-competitive inhibitors that target class I PI3K isoforms and mTOR kinase.[1] By doing so, they effectively block the PI3K/Akt/mTOR signaling cascade, a pathway frequently overactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][3] The inhibition of this pathway by both compounds leads to the dephosphorylation of key downstream effectors such as Akt, p70S6K, and S6.[2][4]
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and BEZ235 across various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | U87 Glioblastoma | 0.1535 µM | [5] |
| U251 Glioblastoma | 0.4171 µM | [5] | |
| BEZ235 | p110α (PI3K) | 4 nM | [1] |
| p110γ (PI3K) | 5 nM | [1] | |
| p110δ (PI3K) | 7 nM | [1] | |
| p110β (PI3K) | 75 nM | [1] | |
| mTOR | 6 nM | [1] | |
| FL-18 Follicular Lymphoma | 6.59 nM | [4] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Compound | Cancer Type | Model | Key Findings | Reference |
| This compound | Renal Cell Carcinoma | RCC xenograft | Potently suppressed tumor growth. | [2] |
| Glioblastoma | Intracranial xenograft | Inhibited intracranial glioma growth. | [6] | |
| BEZ235 | Renal Cell Carcinoma | 786-0 & A498 xenografts | Resulted in growth arrest; more effective than rapamycin. | [7] |
| Gastric Cancer | SNU16 xenograft | Inhibited tumor growth by 45.1% as a single agent. | [8] | |
| Follicular Lymphoma | FL-18 xenograft | Significantly suppressed tumor growth. | [4] |
Detailed Experimental Methodologies
Below are representative experimental protocols for assessing the efficacy of PI3K/mTOR inhibitors.
Cell Proliferation Assay (CCK-8/MTS):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or BEZ235 for a specified period (e.g., 48-72 hours).
-
A solution of CCK-8 or MTS reagent is added to each well, and the plates are incubated.
-
The absorbance is measured using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis:
-
Cells are treated with the inhibitors and then lysed to extract total protein.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total and phosphorylated Akt, mTOR, S6K).
-
After incubation with a secondary antibody, the protein bands are visualized using an imaging system.
In Vivo Xenograft Studies:
-
Cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or BEZ235 is administered, often via oral gavage, at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and pathway inhibition markers.
Comparative Discussion
Both this compound and BEZ235 have demonstrated significant anti-tumor activity in preclinical models by effectively inhibiting the PI3K/mTOR pathway.
This compound has shown particular promise in models of renal cell carcinoma and glioblastoma.[2][6] Studies have highlighted its potency, with evidence suggesting it can be more effective than other PI3K/mTOR inhibitors in specific contexts.[5] A notable feature of this compound is its ability to penetrate the blood-brain barrier, making it a candidate for treating intracranial tumors.[6]
BEZ235 (dactolisib) was one of the first dual PI3K/mTOR inhibitors to enter clinical trials.[9] It has shown broad anti-tumor activity in a variety of cancer models.[3][4][7][8] However, its clinical development has been challenging due to significant toxicity and limited efficacy observed in some clinical trials.[9][10]
Conclusion
This compound and BEZ235 are both potent dual inhibitors of the PI3K/mTOR pathway with demonstrated preclinical efficacy. This compound appears to have a favorable profile, particularly for central nervous system malignancies, due to its ability to cross the blood-brain barrier. While BEZ235 has a longer history of investigation, its clinical utility has been hampered by its toxicity profile. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these two compounds. This guide provides a foundational comparison to inform ongoing and future research in the development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual PI3K/mTOR Inhibitor, NVP-BEZ235, is Efficacious against Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 7. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dactolisib - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
GNE-477 vs. AZD2014 in Renal Cancer Models: A Comparative Guide
This guide provides an objective comparison of the preclinical efficacy of GNE-477 and AZD2014 in renal cancer models, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Inhibitors and the PI3K/Akt/mTOR Pathway
Sustained activation of the PI3K-Akt-mTOR signaling cascade is a critical factor in the progression of renal cell carcinoma (RCC).[1][2] This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and angiogenesis.[3][4] Consequently, inhibitors targeting this pathway have been a major focus of RCC research.
This compound is a novel and potent dual inhibitor that targets both PI3K and mTOR.[1][] In contrast, AZD2014 (Vistusertib) is a selective dual inhibitor of mTORC1 and mTORC2, two distinct protein complexes formed by mTOR.[6][7] Preclinical studies show that this compound, by blocking the entire PI3K-Akt-mTOR cascade, demonstrates greater potency against RCC cells compared to inhibitors that target only mTOR.[1][8]
Signaling Pathway Inhibition
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition for this compound and AZD2014. This compound exerts a broader blockade by inhibiting both PI3K and mTOR, while AZD2014's action is specific to mTORC1 and mTORC2.
In Vitro Performance in RCC Cell Models
Studies using primary human RCC cells (RCC1 line) have shown that this compound is significantly more potent than AZD2014 at inhibiting cell viability and inducing apoptosis, even at a lower concentration.[1] this compound effectively blocks the phosphorylation of key downstream targets, including p85, Akt, p70S6K1, and S6.[1][2] Notably, this compound's cytotoxic effects were specific to cancer cells, as it did not affect the viability of normal human renal epithelial cells.[1][2]
| Parameter | This compound | AZD2014 | Other Inhibitors | Cell Line | Source |
| Concentration | 50 nM | 100 nM | LY294002 (100 nM), Perifosine (1 µM) | RCC1 | [1] |
| Cell Viability | More potent reduction | Less potent reduction | Less potent reduction | RCC1 | [1] |
| Apoptosis (TUNEL) | More potent induction | Less potent induction | Less potent induction | RCC1 | [1] |
Experimental Protocols: In Vitro Assays
The methodologies below are summarized from the primary comparative study.[1]
-
Cell Culture: Primary human RCC cells ("RCC1") were cultured in a complete medium containing FBS.
-
Cell Viability Assay (CCK-8): RCC1 cells were treated with this compound (50 nM), AZD2014 (100 nM), LY294002 (100 nM), or perifosine (1 µM) for 48-72 hours. Cell viability was then measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Apoptosis Assay (TUNEL Staining): Following the same treatment conditions as the viability assay, apoptosis was quantified using a nuclear TUNEL staining assay to detect DNA fragmentation.
-
Western Blotting: RCC1 cells were treated with this compound (50 nM) for 12 hours. Cell lysates were collected, and protein expression and phosphorylation (p-p85, p-Akt1, p-p70S6K1, p-S6) were analyzed via Western blotting to confirm pathway inhibition.
In Vivo Performance in RCC Xenograft Models
In a head-to-head comparison using a nude mouse xenograft model with RCC1 cells, this compound demonstrated superior tumor growth suppression compared to AZD2014 at the same dosage.[1]
| Parameter | Vehicle Control | AZD2014 (10 mg/kg) | This compound (10 mg/kg) | This compound (50 mg/kg) | Source |
| Tumor Growth | Uninhibited | Significantly inhibited | More potently inhibited than AZD2014 | Most potently inhibited | [1][9] |
| Tumor Weight (Day 35) | Highest | Significantly lower than control | Significantly lower than AZD2014 | Lowest | [1][9] |
| Animal Body Weight | No significant change | No significant change | No significant change | No significant change | [1] |
| Observed Toxicity | None | No apparent toxicities | No apparent toxicities | No apparent toxicities | [1] |
Experimental Workflow and Protocol: In Vivo Xenograft Study
The workflow for the in vivo comparison is outlined below.
-
Animal Model: Nude mice were subcutaneously injected with RCC1 cells to establish xenograft tumors.
-
Treatment Protocol: Once tumors were established, mice (n=10 per group) received daily intraperitoneal (i.p.) injections for 21 consecutive days with either a vehicle control, AZD2014 (10 mg/kg), or this compound (10 or 50 mg/kg).[1][9]
-
Data Collection: Tumor volumes and animal body weights were measured and recorded every seven days for a total of 35 days.
-
Endpoint Analysis: On day 35, the xenograft tumors were excised and weighed for final comparison.[1]
Clinical Context
While this compound remains in the preclinical stage of investigation for RCC, AZD2014 has been evaluated in clinical trials. In a randomized phase 2 study for patients with metastatic clear cell RCC refractory to VEGF-targeted therapy, AZD2014 was found to be inferior to the standard mTORC1 inhibitor everolimus in terms of both progression-free survival and overall survival.[10][11]
Conclusion
Based on available preclinical data in the tested renal cancer models, the dual PI3K/mTOR inhibitor this compound demonstrates superior antitumor activity compared to the mTORC1/2 inhibitor AZD2014.[1] Both in vitro and in vivo studies show that this compound more effectively inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth.[1][8] The broader inhibition of the entire PI3K-Akt-mTOR cascade by this compound likely accounts for its enhanced efficacy in these RCC models.[1][8]
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 6. Pre-clinical evaluation of AZD-2014, a novel mTORC1/2 dual inhibitor, against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 9. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]
- 10. A Randomised Phase 2 Study of AZD2014 Versus Everolimus in Patients with VEGF-Refractory Metastatic Clear Cell Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GNE-477 vs. Rapamycin Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GNE-477, a dual PI3K/mTOR inhibitor, and rapamycin analogs, which are allosteric inhibitors of mTORC1. This comparison is supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound demonstrates potent anti-cancer activity by simultaneously targeting both PI3K and mTOR, key components of a critical cell growth and survival pathway. This dual inhibition offers a potential advantage over rapamycin and its analogs (rapalogs), such as everolimus and temsirolimus, which primarily target the mTORC1 complex. By inhibiting both PI3K and mTOR, this compound can circumvent the feedback activation of Akt, a pro-survival signal that can be triggered by mTORC1 inhibition alone, potentially leading to broader and more sustained anti-tumor effects.
Mechanism of Action: A Tale of Two Strategies
This compound: The Dual Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding site of both PI3K and mTOR kinases. This dual action leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, this compound prevents the phosphorylation of Akt. Simultaneously, its inhibition of mTOR (both mTORC1 and mTORC2) blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell proliferation.
Rapamycin Analogs: The mTORC1 Specialists
Rapamycin and its analogs, including everolimus and temsirolimus, are allosteric inhibitors of mTORC1. They form a complex with the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, preventing the association of raptor with mTOR and thereby inhibiting mTORC1 activity. This leads to the dephosphorylation of S6K1 and 4E-BP1. However, this targeted inhibition of mTORC1 can lead to a feedback loop that activates Akt through the insulin receptor substrate 1 (IRS1), potentially diminishing the overall anti-cancer effect.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and rapamycin analogs on the PI3K/Akt/mTOR signaling pathway.
Comparative Efficacy Data
The following tables summarize key in vitro and in vivo efficacy data for this compound and rapamycin analogs in relevant cancer models. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
| Compound | Cancer Type | Cell Line(s) | IC50 | Citation |
| This compound | Glioblastoma | U87 | 0.1535 µM | [1] |
| U251 | 0.4171 µM | [1] | ||
| Everolimus | Breast Cancer | MCF-7 | ~2-3 nM | [2] |
| Small-Cell Carcinoma of the Ovary, Hypercalcemic Type | SCCOHT-CH-1 | 20.45 µM | [3] | |
| COV434 | 33.19 µM | [3] | ||
| Triple-Negative Breast Cancer | MDA-MB-468, Hs578T, BT549 | ~1 nM | [4] | |
| MDA-MB-231, MDA-MB-157 | >200 nM | [4] |
Note: IC50 values are highly dependent on the cell line and assay conditions. The provided data illustrates the potency of each compound in specific contexts. This compound shows potent nanomolar to low micromolar activity in glioblastoma cell lines. Everolimus demonstrates high potency in certain breast cancer cell lines but significantly less in others and in ovarian cancer cell lines.
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation |
| This compound | Renal Cell Carcinoma (RCC1 Xenograft) | 10 mg/kg and 50 mg/kg, i.p. daily for 3 weeks | Potent inhibition of tumor growth, more potent than AZD2014 at 10 mg/kg. | [5][6] |
| Temsirolimus | Renal Cell Carcinoma (Phase III trial, poor-prognosis mRCC) | 25 mg IV weekly | Median Overall Survival: 10.9 months (vs. 7.3 months with IFN-α). | [7] |
| Everolimus | Renal Cell Carcinoma (Phase III trial, mRCC progressed on VEGFR-TKI) | 10 mg orally daily | Median Progression-Free Survival: 4.9 months (vs. 1.9 months with placebo). | [8] |
| Breast Cancer (MDA-MB-468 Xenograft) | 10 mg/kg orally, 3 times a week for 3 weeks | Significant suppression of tumor volume. | [4] |
Note: The in vivo data for this compound is from a preclinical xenograft model, while the data for temsirolimus and everolimus is from human clinical trials. This highlights the established clinical activity of rapamycin analogs in specific cancer indications. This compound has demonstrated strong preclinical in vivo efficacy, suggesting its potential for clinical development.
Experimental Protocols
In Vitro Cell Proliferation Assay (Example for this compound in Glioblastoma)[1]
-
Cell Lines: U87 and U251 human glioblastoma cells.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Study (Example for this compound in Renal Cell Carcinoma)[5]
-
Animal Model: Nude mice bearing subcutaneous RCC1 xenograft tumors.
-
Treatment: Mice were treated with this compound (10 or 50 mg/kg, intraperitoneally, daily for 21 days) or a vehicle control.
-
Endpoint: Tumor volumes were measured at regular intervals to assess tumor growth inhibition.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the treated groups with the control group.
Western Blot Analysis of Signaling Pathways[1]
-
Objective: To determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Method: Cancer cells were treated with the inhibitors for a specified time. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of proteins like Akt, S6K1, and 4E-BP1.
-
Data Analysis: The intensity of the protein bands was quantified to determine the relative levels of phosphorylation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and a rapamycin analog.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]
- 7. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical experience with everolimus in the second-line treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-477's Anti-Tumor Activity is Rescued by Constitutively Active Akt, Highlighting On-Target Inhibition of the PI3K/Akt/mTOR Pathway
GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Experimental evidence from rescue experiments robustly supports that the primary mechanism of action for this compound is the suppression of the PI3K/Akt/mTOR signaling cascade. The introduction of a constitutively active form of Akt, a key downstream effector in this pathway, effectively reverses the cytotoxic effects of this compound, confirming the on-target activity of the inhibitor.
This compound is a small molecule inhibitor that targets PI3Kα with an IC50 of 4 nM and mTOR with a Kiapp of 21 nM.[1][2] Its therapeutic potential has been explored in several cancer types, including renal cell carcinoma (RCC) and glioblastoma multiforme (GBM).[3][4] The PI3K/Akt/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] this compound's dual-targeting nature allows for a more comprehensive blockade of this pathway compared to inhibitors that target either PI3K or mTOR alone.[6]
Rescue experiments are a cornerstone in validating the mechanism of action of targeted therapies. In the context of this compound, these experiments aim to demonstrate that the observed anti-cancer effects are a direct result of Akt inhibition. This is achieved by introducing a modified, constitutively active form of Akt (ca-Akt) into cancer cells treated with this compound. If the effects of this compound are indeed mediated through Akt, the persistent activity of ca-Akt should override the inhibitory action of the drug and "rescue" the cells from apoptosis and growth arrest.
Comparative Efficacy of this compound and Rescue by Constitutively Active Akt
A pivotal study in renal cell carcinoma demonstrated that this compound potently inhibits cell viability and induces apoptosis.[7] However, when a constitutively active Akt1 (ca-Akt1) was introduced into this compound-treated RCC cells, the inhibitor's anti-proliferative and pro-apoptotic effects were completely reversed.[3][7] This rescue effect confirms that the cytotoxic impact of this compound is primarily due to its inhibition of the PI3K-Akt signaling axis.[3]
Similarly, in glioblastoma multiforme cells, the antitumor effects of this compound were rescued by the pharmacological activation of Akt using SC79, an Akt phosphorylation agonist.[4][8] The introduction of SC79 restored cell proliferation and inhibited apoptosis in the presence of this compound, further solidifying the central role of Akt inhibition in the therapeutic action of this compound.[4][8]
The following tables summarize the quantitative data from these key rescue experiments.
| Cell Line | Treatment | Cell Viability (% of Control) | Apoptosis (TUNEL positive cells %) | Reference |
| RCC1 | Control (DMSO) | 100% | ~5% | [7] |
| This compound (50 nM) | ~40% | ~35% | [7] | |
| This compound (50 nM) + ca-Akt1 | ~95% | ~7% | [7] |
| Cell Line | Treatment | Cell Proliferation (EdU positive cells %) | Reference |
| U87 (GBM) | Control (DMSO) | 100% | [4][8] |
| This compound (0.2 µM) | ~50% | [4][8] | |
| This compound (0.2 µM) + SC79 (5 µg/ml) | ~90% | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.
Cell Viability Assay (CCK-8/WST-1):
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound, a vehicle control (DMSO), and/or constitutively active Akt constructs or activators.
-
After a predetermined incubation period (e.g., 48-72 hours), 10 µl of CCK-8 or WST-1 reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis:
-
Cells are treated as described for the viability assay.
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transfection with Constitutively Active Akt (ca-Akt):
-
A plasmid DNA construct encoding a constitutively active form of Akt (e.g., myr-Akt1) is used.
-
Cancer cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
The plasmid DNA is mixed with a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
The DNA-lipid complex is added to the cells and incubated for 4-6 hours.
-
The transfection medium is then replaced with complete growth medium.
-
Cells are typically allowed to express the construct for 24-48 hours before subsequent treatments and assays.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the signaling pathways and experimental design, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Workflow for a this compound rescue experiment using constitutively active Akt.
Caption: Logical diagram illustrating the this compound rescue experiment.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 8. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: GNE-477 vs. LY294002 in PI3K Signaling Inhibition
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target. Its dysregulation is a hallmark of numerous malignancies, driving tumor growth, proliferation, and survival. Two small molecule inhibitors, GNE-477 and LY294002, have been instrumental in dissecting this pathway and hold therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitors
This compound emerges as a potent and highly selective dual inhibitor, targeting both PI3K and the mammalian target of rapamycin (mTOR), key kinases in the same signaling cascade.[1][] This dual-action mechanism offers the potential for a more comprehensive blockade of the pathway, mitigating potential feedback loops.
On the other hand, LY294002 is a well-established, first-generation pan-PI3K inhibitor.[3][4] While it effectively inhibits multiple PI3K isoforms, it is known to exhibit a broader kinase inhibitory profile, with off-target effects on other kinases such as casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK).[3][4][5]
Quantitative Comparison: Potency and Selectivity
The in vitro inhibitory activities of this compound and LY294002 have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | PI3Kα | 4 nM (IC50) | Cell-free assay |
| mTOR | 21 nM (Kiapp) | Cell-free assay | |
| LY294002 | PI3Kα | 0.5 µM (IC50) | Cell-free assay |
| PI3Kδ | 0.57 µM (IC50) | Cell-free assay | |
| PI3Kβ | 0.97 µM (IC50) | Cell-free assay | |
| mTOR | 2.5 µM (IC50) | Cell-free assay | |
| CK2 | 98 nM (IC50) | Cell-free assay | |
| DNA-PK | 1.4 µM (IC50) | Cell-free assay |
Table 1: Biochemical Inhibitory Activity. IC50 and Ki values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
A direct comparison in renal cell carcinoma (RCC) cells demonstrated that this compound is significantly more potent than LY294002 at inhibiting cell survival and inducing apoptosis.[6]
| Cell Line | Inhibitor | Effect | Concentration |
| RCC1 | This compound | More potent inhibition of cell viability and induction of apoptosis | 50 nM |
| LY294002 | Less potent compared to this compound | 100 nM | |
| U87 (Glioblastoma) | This compound | IC50 = 0.1535 µmol/L | Cell viability assay |
| U251 (Glioblastoma) | This compound | IC50 = 0.4171 µmol/L | Cell viability assay |
Table 2: Cellular Activity in Cancer Cell Lines. This table highlights the superior potency of this compound in a head-to-head comparison and provides IC50 values for this compound in glioblastoma cell lines.[6][7]
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better understand the points of intervention and the experimental approach to compare these inhibitors, the following diagrams are provided.
Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and LY294002.
Figure 2: Experimental workflow for comparing the effects of this compound and LY294002.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to compare this compound and LY294002.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the enzymatic activity of purified kinases in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K).
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound and LY294002 dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound and LY294002 in kinase buffer.
-
In a 96-well plate, add the kinase, inhibitor dilution, and substrate.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Detect the product formation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (CCK-8)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the inhibitors.[8][9][10][11][12]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., RCC1, U87).
-
Complete cell culture medium.
-
This compound and LY294002 dissolved in DMSO.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and LY294002 (and a DMSO vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to generate dose-response curves and determine the IC50 values.
-
Western Blot Analysis for PI3K Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound and LY294002.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells to ~80% confluency and treat with this compound, LY294002, or DMSO for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
Both this compound and LY294002 are valuable tools for studying the PI3K signaling pathway. This compound stands out for its high potency and dual PI3K/mTOR inhibitory activity, making it a more specific and potentially more effective agent for targeting this pathway. LY294002, while a foundational tool in PI3K research, exhibits broader kinase activity, which should be considered when interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the experimental context. This guide provides the necessary data and protocols to make an informed decision and to design rigorous, reproducible experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 7. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptglab.com [ptglab.com]
A Head-to-Head Comparison of GNE-477 and Pictilisib: Dual PI3K/mTOR vs. Pan-PI3K Inhibition
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently dysregulated in various malignancies. This has led to the development of numerous inhibitors targeting this pathway. Among these are GNE-477, a dual PI3K/mTOR inhibitor, and pictilisib (GDC-0941), a pan-class I PI3K inhibitor. This guide provides a detailed, data-supported comparison of these two molecules for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targeting Strategies
This compound is a potent small molecule that dually inhibits both PI3K and the mammalian target of rapamycin (mTOR), two key kinases in the same signaling cascade.[1][2][3] This dual inhibition is designed to produce a more profound and durable blockade of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][4]
Pictilisib, on the other hand, is a potent inhibitor of all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and has significantly less activity against mTOR.[5][6] Its mechanism relies on shutting down the initial step of the PI3K signaling cascade by blocking the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of Akt and downstream effectors.[7][8]
In Vitro Potency and Cellular Effects
The in vitro inhibitory activities of this compound and pictilisib highlight their distinct profiles. This compound demonstrates potent inhibition of PI3Kα with an IC50 of 4 nM and an apparent inhibition constant (Kiapp) of 21 nM for mTOR.[3] In cellular assays, this compound has an EC50 of 143 nM in MCF7.1 cell proliferation assays.[2]
Pictilisib exhibits potent inhibition of PI3Kα and PI3Kδ with an IC50 of 3 nM for both, while showing slightly less potency against PI3Kβ (33 nM) and PI3Kγ (75 nM).[5][9] In cellular models, pictilisib inhibits the phosphorylation of Akt with IC50 values of 46 nM, 37 nM, and 28 nM in U87MG, PC3, and MDA-MB-361 cells, respectively.[9] It also inhibits the proliferation of various cancer cell lines with IC50 values in the micromolar range.[9]
| Parameter | This compound | Pictilisib (GDC-0941) | Reference |
| Target(s) | PI3K/mTOR | Class I PI3K (α, β, δ, γ) | [1][5] |
| PI3Kα IC50 | 4 nM | 3 nM | [3][9] |
| PI3Kβ IC50 | Not Reported | 33 nM | [5] |
| PI3Kδ IC50 | Not Reported | 3 nM | [5][9] |
| PI3Kγ IC50 | Not Reported | 75 nM | [5] |
| mTOR Ki | 21 nM | 193-fold less active vs PI3Kα | [2][5] |
| MCF7.1 Proliferation EC50 | 143 nM | Not Reported | [2] |
| U87MG pAkt IC50 | Not Reported | 46 nM | [9] |
| PC3 pAkt IC50 | Not Reported | 37 nM | [9] |
| MDA-MB-361 pAkt IC50 | Not Reported | 28 nM | [9] |
| U87MG Proliferation IC50 | 0.1535 µM | 0.95 µM | [1][9] |
| U251 Proliferation IC50 | 0.4171 µM | Not Reported | [1] |
Preclinical In Vivo Efficacy
Both this compound and pictilisib have demonstrated significant anti-tumor activity in preclinical xenograft models. This compound has shown the ability to inhibit the growth of renal cell carcinoma and glioblastoma xenografts in nude mice.[1][4] For instance, intraperitoneal injection of this compound potently suppressed renal cell carcinoma xenograft tumor growth.[4] Furthermore, this compound has been shown to potentially cross the blood-brain barrier to inhibit intracranial glioma growth.[1]
Pictilisib has also demonstrated robust in vivo efficacy. In a U87MG glioblastoma xenograft model, an oral dose of 150 mg/kg resulted in 98% tumor growth inhibition.[5][6] It also showed an 80% growth inhibition in an IGROV1 ovarian cancer xenograft model at the same dose.[5] However, studies on the brain penetration of pictilisib have shown that while it can be detected in contrast-enhancing U87 tumors, it does not readily penetrate healthy brain tissue or non-enhancing GS2 glioblastoma models.[10]
Clinical Development and Tolerability
Pictilisib has undergone extensive clinical evaluation in Phase I and II trials for various advanced solid tumors, including breast cancer.[5][11][12][13] A first-in-human Phase I study established a recommended Phase II dose of 330 mg once-daily with continuous dosing.[5] The most common toxicities observed were grade 1-2 nausea, rash, and fatigue, with the dose-limiting toxicity being a grade 3 maculopapular rash.[5] Phase II studies have explored pictilisib in combination with other agents like fulvestrant and paclitaxel in breast cancer, with mixed results on efficacy.[11][12][13]
As of the available data, this compound's clinical development status is less publicly documented compared to pictilisib. However, preclinical studies have highlighted its satisfactory pharmacokinetic properties in several animal species.[1]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: PI3K/mTOR signaling pathway with inhibition points of this compound and pictilisib.
Caption: A typical experimental workflow for determining cell viability (IC50).
Detailed Experimental Protocols
Kinase Assay (for Pictilisib)
Recombinant human PI3K isoforms are used in a cell-free assay.[9] The reaction is typically carried out in a buffer containing 20 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT, and 1 µM ATP.[9] Pictilisib, dissolved in DMSO, is added to the reaction mixture.[9] The kinase reaction is initiated by the addition of [γ-33P]-ATP and a substrate, and after incubation at room temperature, the reaction is terminated.[9] The amount of phosphorylated product is quantified to determine the inhibitory activity and calculate the IC50 values.[9]
Cell Proliferation/Viability Assay
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or pictilisib for 48 to 72 hours.[1][9] Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells.[9] The luminescence is read using a microplate reader, and the data is used to generate dose-response curves and calculate IC50 values.[9]
Western Blotting for Phospho-Akt
Cells are treated with the inhibitors for a specified period. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.[5][9] After incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system. The levels of phosphorylated Akt are normalized to total Akt to determine the extent of pathway inhibition.[5][9]
Conclusion
This compound and pictilisib represent two distinct approaches to targeting the PI3K pathway. This compound's dual PI3K/mTOR inhibition offers the potential for a more comprehensive pathway blockade, which may be advantageous in overcoming resistance mechanisms. Its ability to penetrate the blood-brain barrier in preclinical models makes it a promising candidate for brain malignancies.[1]
Pictilisib, as a pan-PI3K inhibitor, has a broader spectrum of activity against all class I PI3K isoforms and has been more extensively studied in the clinical setting, providing a wealth of safety and preliminary efficacy data in various solid tumors.[5][14] However, its limited brain penetration may restrict its utility for central nervous system tumors.[10]
The choice between these two inhibitors would depend on the specific cancer type, the genetic background of the tumor (e.g., PIK3CA mutations, PTEN loss), and the desired therapeutic strategy. Further head-to-head comparative studies, particularly in the clinical setting, would be invaluable in fully elucidating the relative merits of dual PI3K/mTOR inhibition versus pan-PI3K inhibition.
References
- 1. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pictilisib - My Cancer Genome [mycancergenome.org]
- 8. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and GNE-317 in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
GNE-477 Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of GNE-477, a dual PI3K/mTOR inhibitor, with a focus on its performance in patient-derived xenograft (PDX) models. While direct comparative studies of this compound in PDX models are limited in publicly available literature, this document synthesizes data from studies utilizing traditional xenograft models for this compound and compares its potential efficacy with other dual PI3K/mTOR inhibitors tested in PDX models.
Introduction to this compound and the PI3K/mTOR Pathway
This compound is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. By simultaneously targeting both PI3K and mTOR, this compound aims to overcome the feedback loops that can limit the efficacy of single-agent inhibitors.
PI3K/mTOR Signaling Pathway
Cross-Validation of GNE-477 Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual PI3K/mTOR inhibitor, GNE-477, and the use of small interfering RNA (siRNA) to knock down its primary targets. The objective is to offer a framework for cross-validating the on-target effects of this compound, a crucial step in preclinical drug development to ensure that the observed cellular phenotypes are a direct result of inhibiting the intended signaling pathway.
Introduction to this compound and the PI3K/mTOR Pathway
This compound is a potent, small-molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), two key kinases in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[3][4] this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest in G0/G1 phase.[3][5][6]
To ascertain that the biological effects of this compound are indeed mediated through the inhibition of PI3K and mTOR, a comparison with the specific knockdown of these targets using siRNA is essential. This cross-validation approach helps to distinguish on-target from potential off-target effects of the small molecule inhibitor.
Comparative Data Summary
The following tables summarize the reported effects of this compound and the expected outcomes from siRNA-mediated knockdown of PI3K and mTOR in cancer cell lines.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Target(s) | Cell Lines | Assay | Observed Effect | Citation |
| This compound | PI3K/mTOR | RCC1, U87, U251 | CCK-8, Colony Formation | Dose-dependent decrease in cell viability and proliferation | [3][5] |
| PI3K siRNA | PI3K | KM20, HT29 | MTT Assay | Inhibition of cell proliferation | [7] |
| mTOR siRNA | mTOR | HLE B3, A549, H460 | CCK-8, Cell Counting | Significant reduction in cell number and viability | [8][9] |
Table 2: Effects on Apoptosis and Cell Cycle
| Treatment | Target(s) | Cell Lines | Assay | Observed Effect | Citation |
| This compound | PI3K/mTOR | RCC1, U87, U251 | TUNEL, Flow Cytometry | Induction of apoptosis and G0/G1 cell cycle arrest | [3][5] |
| PI3K siRNA | PI3K | Not explicitly detailed in apoptosis/cell cycle assays in the provided results. | - | - | |
| mTOR siRNA | mTOR | Not explicitly detailed in apoptosis/cell cycle assays in the provided results. | - | - |
Table 3: Effects on PI3K/mTOR Pathway Signaling
| Treatment | Target(s) | Cell Lines | Assay | Observed Effect | Citation |
| This compound | PI3K/mTOR | RCC1, U87, U251 | Western Blot | Decreased phosphorylation of Akt, p70S6K, and S6 | [3][4] |
| PI3K siRNA | PI3K | KM20, HT29 | Western Blot | Decreased phosphorylation of Akt | [7] |
| mTOR siRNA | mTOR | HLE B3 | Western Blot | Decreased phosphorylation of p70S6K and Akt | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the targeted pathway and the experimental logic, the following diagrams are provided.
References
- 1. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 6. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GNE-477 Demonstrates Superior Activity in Rapamycin-Resistant Cancer Models by Dual PI3K/mTOR Blockade
GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant efficacy in cancer cell lines, including those that have developed resistance to the mTORC1 inhibitor rapamycin. By targeting both mTORC1 and mTORC2 complexes, this compound effectively circumvents common rapamycin resistance mechanisms, leading to more profound and sustained inhibition of tumor cell growth and survival.
Rapamycin and its analogs (rapalogs) are established anti-cancer agents but are limited by the development of resistance. A primary mechanism of this resistance is the feedback activation of the PI3K/Akt signaling pathway. Rapamycin exclusively inhibits the mTORC1 complex, which can lead to the upregulation of mTORC2 activity and subsequent phosphorylation and activation of Akt, a key driver of cell survival.[1][2] In contrast, this compound's dual inhibitory action on both mTORC1 and mTORC2 prevents this feedback loop, making it a promising therapeutic strategy for rapamycin-refractory cancers.[1][2]
Comparative Efficacy of this compound
Experimental data from studies on various cancer cell lines, such as glioblastoma and renal cell carcinoma (RCC), highlight the superior potency of this compound compared to other PI3K/mTOR pathway inhibitors.
In human glioblastoma cell lines U87 and U251, this compound demonstrated potent growth inhibition with IC50 values of 0.1535 µmol/L and 0.4171 µmol/L, respectively.[3] Furthermore, in primary human RCC cells, this compound was found to be significantly more potent in reducing cell viability and inducing apoptosis when compared to the PI3K inhibitor LY294002, the Akt inhibitor perifosine, and the mTOR kinase inhibitor AZD2014.[4]
Table 1: Comparative IC50 Values of this compound and Other mTOR Pathway Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference |
| This compound | PI3K/mTOR | U87 (Glioblastoma) | 0.1535 | [3] |
| U251 (Glioblastoma) | 0.4171 | [3] | ||
| Rapamycin | mTORC1 | Ca9-22 (Oral Cancer) | ~15 | [7] |
| B16 (Melanoma) | 0.1-100 nM (range) | [8] | ||
| AZD2014 | mTOR | RCC1 (Renal Carcinoma) | >0.1 (less potent than this compound) | [4] |
| LY294002 | PI3K | RCC1 (Renal Carcinoma) | >0.1 (less potent than this compound) | [4] |
| Perifosine | Akt | RCC1 (Renal Carcinoma) | >1 (less potent than this compound) | [4] |
Signaling Pathway and Experimental Workflow
The differential mechanisms of action of rapamycin and this compound within the PI3K/Akt/mTOR signaling pathway are depicted below. Rapamycin's inhibition of mTORC1 can lead to a feedback loop that activates Akt via mTORC2, promoting cell survival. This compound's dual inhibition of both mTORC1 and mTORC2 abrogates this resistance mechanism.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitor actions.
The general workflow for comparing the activity of this compound in rapamycin-sensitive versus rapamycin-resistant cell lines is outlined below.
References
- 1. Dual inhibition of Akt/mTOR pathway by nab-rapamycin and perifosine induces anti-tumor activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of GNE-477 and Voxtalisib: Dual PI3K/mTOR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common driver of tumorigenesis, proliferation, and survival across numerous cancer types. This guide provides a detailed comparative analysis of two prominent dual PI3K/mTOR inhibitors: GNE-477 and voxtalisib (also known as XL765 or SAR245409). Both compounds have been investigated for their potential to simultaneously block key nodes in this pathway, offering a promising strategy to overcome resistance mechanisms associated with single-target agents.
Mechanism of Action and Target Profile
This compound and voxtalisib are small molecule inhibitors that competitively target the ATP-binding domain of PI3K and mTOR kinases. By inhibiting both PI3K and mTOR, these compounds aim to achieve a more comprehensive blockade of the pathway, mitigating the feedback loops that can be activated when only one of the kinases is inhibited.
This compound is a potent and efficacious dual PI3K/mTOR inhibitor with a reported IC50 of 4 nM for PI3Kα and a Kiapp of 21 nM for mTOR.[1][2] It has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo tumor models.[2][3][4]
Voxtalisib (XL765) also acts as a dual inhibitor of PI3K and mTOR.[5][6] It exhibits potent activity against all four class I PI3K isoforms, with a particular potency for the p110γ isoform (IC50 of 9 nM).[7][8] Voxtalisib has been evaluated in clinical trials for various cancers, including lymphoma and solid tumors.[9][10][11][12]
The following diagram illustrates the targeted signaling pathway:
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and voxtalisib based on available preclinical and clinical data.
Table 1: In Vitro Potency (IC50/Ki in nM)
| Target | This compound | Voxtalisib |
| PI3Kα | 4 | 39 |
| PI3Kβ | - | 113 |
| PI3Kγ | - | 9 |
| PI3Kδ | - | 43 |
| mTOR (Ki) | 21 | 157 |
Data compiled from multiple sources.[1][2][7][8] Note: Direct comparative studies are limited, and assay conditions may vary between studies.
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Renal Cell Carcinoma (RCC) Xenograft | 10 or 50 mg/kg, i.p. daily | Potent inhibition of tumor growth.[13][14] |
| Glioblastoma (GBM) Xenograft | - | Significantly inhibited proliferation, migration, and invasion.[3][4][15] | |
| Voxtalisib | Follicular Lymphoma (Phase 2) | 50 mg, BID | Overall response rate of 41.3%.[11][13] |
| Glioblastoma (Phase 1, with TMZ) | 30-90 mg QD or 20-50 mg BID | Stable disease observed in 68% of evaluable patients.[12] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Species) | Voxtalisib (Species) |
| Cmax | - | 301 ± 101 ng/mL (Human)[7][16] |
| Tmax | - | 1.53 h (Human)[7][16] |
| t1/2 | Satisfactory in rats, mice, and dogs[4] | 3.94 ± 0.79 h (Human)[7][16] |
Pharmacokinetic data can vary significantly based on species, formulation, and patient population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PI3K/mTOR inhibitors.
Western Blotting for PI3K/mTOR Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87 glioblastoma or MCF7 breast cancer cells) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, voxtalisib, or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound or voxtalisib in a mouse xenograft model.
1. Cell Implantation:
-
Culture a human cancer cell line (e.g., RCC1 for renal cell carcinoma) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor (this compound or voxtalisib) or vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule.
3. Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Perform statistical analysis to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.
Conclusion
Both this compound and voxtalisib are potent dual PI3K/mTOR inhibitors that have demonstrated significant anti-cancer activity in preclinical and, for voxtalisib, clinical settings. The choice between these inhibitors for research purposes may depend on the specific cancer type, the desired isoform selectivity profile, and the intended experimental model. The data and protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of dual PI3K/mTOR inhibition.
References
- 1. Frontiers | UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma [frontiersin.org]
- 2. Frontiers | The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]
- 3. PI3K-Akt-mTOR inhibition by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The New PI3K/mTOR Inhibitor this compound Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Voxtalisib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase I dose-escalation study of the safety and pharmacokinetics of a tablet formulation of voxtalisib, a phosphoinositide 3-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental voxtalisib shows mixed results in phase 2 study | MDedge [mdedge.com]
- 12. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GNE-477: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GNE-477 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, aligning with general best practices for laboratory chemical waste management. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for maintaining a safe research environment.
This compound is a potent dual inhibitor of PI3K and mTOR, utilized in cancer research.[1][2][3][4][5] While specific disposal instructions for this compound are not publicly available, the following procedures are based on established guidelines for the disposal of small molecule inhibitors and laboratory chemicals.
Essential Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C21H28N8O3S2[1][2] |
| Molecular Weight | 504.63 g/mol [1] |
| Appearance | Solid[2][5] |
| Solubility | Soluble in DMSO[2][3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Aqueous Solutions: this compound is not typically dissolved in aqueous solutions for storage. However, any experimental aqueous waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not dispose of it down the drain.
-
Organic Solvent Solutions: this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO).[2][3] This solution must be treated as hazardous waste. Collect all this compound in DMSO solutions in a designated waste container for organic solvents.
-
Solid Waste: Unused or expired this compound powder should be disposed of in its original container or a securely sealed and clearly labeled waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated, sealed container for solid chemical waste.
2. Waste Collection and Storage:
-
Containers: Use only chemically compatible and leak-proof containers for waste collection. Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Labeling: The label should also indicate the solvent (e.g., "this compound in DMSO") and an approximate concentration or quantity.
-
Storage Location: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
3. Disposal of Empty Containers:
-
The original this compound container should be triple-rinsed with a suitable solvent (such as the one used for your experiments or ethanol).
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of hazardous waste. Schedule a pickup for your properly labeled and sealed this compound waste containers.
-
Do Not:
-
Dispose of this compound down the sink.
-
Place this compound waste in regular trash.
-
Evaporate this compound solutions in a fume hood as a means of disposal.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. PI3K inhibitor GS1059615|958852-01-2|MSDS [dcchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gne-477
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Gne-477, a potent dual PI3K/mTOR inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound is a powerful research compound that requires careful handling due to its potential health hazards. A thorough understanding and implementation of the following personal protective equipment (PPE), handling procedures, and disposal plans are mandatory for all personnel working with this substance.
Immediate Safety and Handling Precautions
Based on available safety data, this compound is known to cause skin and eye irritation and may lead to an allergic skin reaction. It is also classified as toxic to aquatic life. Due to its potency as a dual PI3K/mTOR inhibitor, minimizing direct exposure is the primary safety objective.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound, particularly when in powdered form or dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with an inner nitrile glove and an outer glove resistant to the solvent being used. For DMSO, butyl rubber or neoprene gloves are recommended. | Standard nitrile gloves offer poor resistance to DMSO, which can readily penetrate the skin and carry dissolved substances with it. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of this compound solutions or contact with airborne powder. |
| Lab Coat | A fully buttoned lab coat, preferably one that is disposable or dedicated to potent compound work. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound to prevent inhalation. | Airborne particles of potent compounds pose a significant inhalation risk. |
Engineering Controls
Engineering controls are the most effective means of containing hazardous materials and should be prioritized over PPE.
| Control Type | Recommendation |
| Ventilation | All handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Containment | For frequent or large-scale handling, the use of a glove box or an isolator is recommended to provide a physical barrier between the operator and the compound. |
Step-by-Step Operational Plan for Handling this compound
The following procedural guidance outlines the key steps for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area within the laboratory, clearly marked as a potent compound handling zone.
-
Weighing: Weighing of powdered this compound must be done within a ventilated enclosure. Use disposable weigh boats to minimize contamination of balances.
-
Spill Kit: Ensure a spill kit appropriate for potent compounds is readily accessible. This should include absorbent materials, appropriate PPE, and waste disposal bags.
Solution Preparation
This compound is often dissolved in DMSO for in vitro studies.[1][2]
-
Solvent Handling: Due to the ability of DMSO to enhance skin absorption, extreme caution must be exercised.[1] Use the recommended solvent-resistant gloves (butyl rubber or neoprene).
-
Procedure:
-
In a chemical fume hood, add the desired volume of DMSO to a vial containing the pre-weighed this compound powder.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All surfaces and equipment used for handling this compound should be decontaminated after use. A suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water) should be used.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
This compound Signaling Pathway
This compound is a potent inhibitor of the PI3K/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.[3][4][5][6][7] Its dual inhibitory action makes it a valuable tool for cancer research.
Caption: The inhibitory action of this compound on the PI3K/mTOR signaling pathway.
By implementing these safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
